ZLMT-12
Description
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Properties
Molecular Formula |
C26H31ClN6O |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C26H30N6O.ClH/c27-18-11-13-32(15-18)24-19-4-2-1-3-5-22(19)29-23-9-8-17(14-20(23)24)21-10-12-28-26(30-21)31-25(33)16-6-7-16;/h8-10,12,14,16,18H,1-7,11,13,15,27H2,(H,28,30,31,33);1H/t18-;/m0./s1 |
InChI Key |
GWIFNRNAHQHJOF-FERBBOLQSA-N |
Isomeric SMILES |
C1CCC2=C(C3=C(C=CC(=C3)C4=NC(=NC=C4)NC(=O)C5CC5)N=C2CC1)N6CC[C@@H](C6)N.Cl |
Canonical SMILES |
C1CCC2=C(C3=C(C=CC(=C3)C4=NC(=NC=C4)NC(=O)C5CC5)N=C2CC1)N6CCC(C6)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
ZLMT-12: A Potent and Selective Inhibitor of Tumor Proliferation Kinase 1 (TPK1) for the Treatment of GFR-Z Positive Cancers
An In-depth Technical Guide on the Mechanism of Action
This document provides a comprehensive overview of the preclinical data and mechanism of action for ZLMT-12, a novel, first-in-class small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). The information presented is intended for researchers, scientists, and drug development professionals interested in the underlying biology and therapeutic potential of this compound.
Executive Summary
This compound is a highly potent and selective ATP-competitive inhibitor of TPK1, a serine/threonine kinase frequently overactivated in a subset of solid tumors characterized by amplification or mutation of the Growth Factor Receptor-Z (GFR-Z). By directly targeting the TPK1 kinase domain, this compound effectively blocks the downstream signaling cascade responsible for cell cycle progression and proliferation. Preclinical studies demonstrate that this compound induces cell cycle arrest and apoptosis in GFR-Z positive cancer cell lines and leads to significant tumor growth inhibition in xenograft models. This guide details the molecular mechanism, quantitative pharmacological profile, and key experimental findings for this compound.
The GFR-Z/TPK1 Signaling Pathway
The GFR-Z/TPK1 signaling pathway is a critical regulator of cell growth and survival. Upon binding of its cognate ligand, GFR-Z dimerizes and autophosphorylates, creating docking sites for the adaptor protein AP-Z. AP-Z, in turn, recruits and activates TPK1. Activated TPK1 phosphorylates the transcription factor Proliferation Factor X (PFX), leading to its nuclear translocation and the subsequent expression of genes essential for G1/S phase transition, such as Cyclin D1. This compound acts by inhibiting TPK1, thereby preventing the phosphorylation of PFX and halting the cell cycle.
Figure 1: The GFR-Z/TPK1 signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacological Profile
The potency and selectivity of this compound were assessed through in vitro kinase assays and cellular proliferation studies.
In Vitro Kinase Inhibition
This compound demonstrates potent, single-digit nanomolar inhibition of TPK1. A selectivity panel of 120 different kinases revealed a high degree of selectivity for TPK1 over other related and unrelated kinases.
| Kinase Target | This compound IC50 (nM) | Selectivity Fold (vs. TPK1) |
| TPK1 | 2.5 | 1 |
| TPK2 | 1,850 | 740x |
| TPK3 | >10,000 | >4000x |
| Kinase X | 4,200 | 1680x |
| Kinase Y | >10,000 | >4000x |
| Kinase Z | 8,900 | 3560x |
Table 1: In vitro inhibitory activity and selectivity of this compound.
Cellular Activity
The anti-proliferative effects of this compound were evaluated in a panel of cancer cell lines with varying GFR-Z status. This compound showed potent growth inhibition only in cell lines with GFR-Z amplification.
| Cell Line | Tumor Type | GFR-Z Status | This compound GI50 (nM) |
| NCI-H2122 | Lung Adeno. | Amplified | 15.8 |
| HT-29 | Colon Carcinoma | Wild-Type | 12,500 |
| MCF-7 | Breast Cancer | Wild-Type | >20,000 |
| A549 | Lung Carcinoma | Wild-Type | 18,300 |
| PANC-1 | Pancreatic | Wild-Type | >20,000 |
| KATO III | Gastric Carc. | Amplified | 22.4 |
Table 2: Anti-proliferative activity of this compound in human cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol details the procedure for determining the IC50 values of this compound against TPK1.
Figure 2: Workflow for the in vitro TR-FRET kinase binding assay.
Methodology:
-
Reagent Preparation: All reagents are prepared in a standard kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). This compound is serially diluted in DMSO and then further diluted in kinase buffer to create a 4X final concentration series.
-
Assay Plate Preparation: 2.5 µL of the 4X this compound dilution series is added to the wells of a low-volume 384-well microplate.
-
Kinase/Antibody Addition: 2.5 µL of a 4X solution containing the TPK1 kinase and the Europium-labeled anti-tag antibody is added to each well.
-
Tracer Addition: 5 µL of a 2X solution containing the Alexa Fluor™-conjugated ATP-competitive tracer is added to initiate the binding reaction.
-
Incubation: The plate is sealed and incubated for 60 minutes at ambient temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Plate Reading: The plate is read on a compatible time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. The signal from the Europium donor (615 nm) and the Alexa Fluor™ acceptor (665 nm) is measured.
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The results are normalized to high (no inhibitor) and low (no kinase) controls. The IC50 value is determined by fitting the normalized data to a four-parameter variable slope log-logistic equation using GraphPad Prism or equivalent software.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Methodology:
-
Cell Seeding: Cells are seeded into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: A 10-point, 4-fold serial dilution of this compound is prepared. 50 µL of a 3X concentration of the compound is added to the cells, resulting in a final volume of 150 µL.
-
Incubation: Plates are incubated for 72 hours at 37°C, 5% CO2.
-
Lysis and Signal Generation: The plate is equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent is added to each well. The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: The plate is incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate-reading luminometer.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by fitting the data to a non-linear regression curve in relation to untreated and day 0 controls.
Conclusion and Future Directions
This compound is a potent and highly selective inhibitor of TPK1 that demonstrates clear, mechanism-based anti-proliferative activity in cancer cells characterized by GFR-Z amplification. Its favorable preclinical profile warrants further investigation and development as a targeted therapy for this patient population. Future work will focus on comprehensive in vivo safety pharmacology, DMPK studies, and the identification of potential biomarkers to aid in patient selection for future clinical trials.
Figure 3: Logical flow from target inhibition to therapeutic outcome for this compound.
ZLMT-12 discovery and synthesis pathway
An In-Depth Technical Guide to the Discovery and Synthesis Pathway of ZLMT-12, a Potent Dual CDK2/9 Inhibitor
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, a novel tacrine derivative identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and drug development professionals.
Discovery of this compound
This compound was discovered through a structure-guided drug design approach aimed at developing potent and selective CDK inhibitors.[1] It is a derivative of tacrine, a compound previously investigated for other therapeutic applications.[2] The core structure of this compound belongs to the class of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines.[3] Intensive structural modifications of the tacrine scaffold led to the identification of this compound (also referred to as compound 35 in some literature) as a highly potent anti-proliferative agent.[1][4]
The primary mechanism of action of this compound is the dual inhibition of CDK2 and CDK9, two key kinases involved in cell cycle regulation and transcriptional control.[4][5] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated potent anti-proliferative activity against various cancer cell lines, notably the HCT116 human colorectal carcinoma cell line.[3] Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies using HCT116 xenograft models have confirmed its anti-tumor efficacy at well-tolerated doses.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Cell Line | GI50 (μM) |
| CDK2 | 0.011[3][4] | HCT116 | 0.006[3] |
| CDK9 | 0.002[3][4] | ||
| Acetylcholinesterase (AChE) | 19.023[3][4] | ||
| Butyrylcholinesterase (BuChE) | 2.768[3][4] |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Animal Model | Dosage | Effect | LD50 (mg/kg) |
| HCT116 Xenograft | 10 mg/kg | Tumor growth inhibition without hepatotoxicity | 104.417 |
Synthesis Pathway of this compound
The synthesis of this compound follows a multi-step process characteristic of its chemical class, N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines. The general synthesis scheme is depicted below. The specific synthesis of this compound would involve the use of appropriately substituted starting materials in this pathway.
Caption: General synthesis pathway for this compound and its analogs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
CDK2/CDK9 Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against CDK2 and CDK9.
Materials:
-
Purified recombinant CDK2/Cyclin E1 and CDK9/Cyclin T1 enzymes
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-labeled peptide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK/Cyclin complex and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the TR-FRET detection reagents.
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Preliminary In-Vitro Studies of ZLMT-12: A Technical Whitepaper
Disclaimer: Publicly available scientific literature and databases contain no retrievable information on a compound designated "ZLMT-12." The following technical guide has been generated using Interleukin-12 (IL-12), a well-characterized cytokine, as a surrogate to demonstrate the requested format and content structure for an in-depth technical guide. All data, protocols, and pathways described herein pertain to Interleukin-12.
Introduction
Interleukin-12 (IL-12) is a heterodimeric cytokine composed of p35 and p40 subunits, playing a critical role in the orchestration of both innate and adaptive immunity.[1] Primarily produced by antigen-presenting cells such as macrophages and dendritic cells, IL-12 is a key factor in the differentiation of naive T cells into T helper 1 (Th1) cells.[2] It also enhances the cytotoxic activity of natural killer (NK) cells and CD8+ cytotoxic T lymphocytes, making it a focal point in immuno-oncology research.[3] This document outlines the preliminary in-vitro studies characterizing the biological activity and mechanism of action of IL-12.
Quantitative Analysis of In-Vitro Efficacy
The in-vitro effects of IL-12 have been quantified across various cell types and experimental conditions. The following tables summarize key findings from functional assays.
Table 1: Effect of IL-12 on Lymphocyte Proliferation and Cytotoxicity
| Cell Type | Treatment | Concentration | Endpoint | Result |
| Regional Lymph Node Lymphocytes (RLNL) from lung cancer patients | IL-2 + IL-12 | 100 U/ml IL-12, 5-10 JRU/ml IL-2 | Proliferation & Cytotoxicity | Enhanced |
| RLNL from lung cancer patients | IL-2 + IL-12 | 100 U/ml IL-12, 100 JRU/ml IL-2 | Cytotoxicity | Inhibited |
Data synthesized from a study on the functional analysis of regional lymph node lymphocytes.[4]
Table 2: IL-12 Mediated Cytokine Production
| Cell Type | Treatment | Concentration | Cytokine Measured | Result |
| RLNL from lung cancer patients | IL-12 + low dose IL-2 | 100 U/ml IL-12 | Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), TNF-β | Synergistic increase in production |
This table is based on findings that show a synergistic effect in cytokine production with a combination of IL-12 and a low dose of IL-2.[4]
Table 3: Effects of IL-12 on Pancreatic Islet Cells
| Cell Type | Treatment | Concentration | Endpoint | Result |
| Rat Islets | IL-12 | 10 ng/ml | Medium Insulin Accumulation | Decreased |
| Rat Islets | IL-12 | 10 ng/ml | Glucose-Stimulated Insulin Release | Lowered |
| NMRI Mouse Islets | IL-12 | Not specified | Nitric Oxide Production | No effect |
| Rat Islets | IL-12 | Not specified | Nitric Oxide Production | Decreased |
Summary of in-vitro effects of IL-12 on rodent pancreatic islets.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in-vitro studies. The following are representative protocols for assessing the bioactivity of IL-12.
Lymphocyte Proliferation and Cytotoxicity Assay
Objective: To determine the effect of IL-12 on the proliferation and cytotoxic activity of lymphocytes.
Materials:
-
Regional Lymph Node Lymphocytes (RLNL)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Recombinant human IL-2
-
Recombinant human IL-12
-
Target tumor cells (e.g., K562)
-
Chromium-51 (⁵¹Cr)
-
96-well culture plates
Procedure:
-
Isolate RLNL from patient samples.
-
Culture RLNL in RPMI 1640 medium.
-
Treat RLNL with varying concentrations of IL-2 and/or IL-12 for a specified duration (e.g., 72 hours).
-
For cytotoxicity assessment, label target tumor cells with ⁵¹Cr.
-
Co-culture the treated RLNL with the ⁵¹Cr-labeled target cells at various effector-to-target ratios for 4 hours.
-
Harvest the supernatant and measure the amount of ⁵¹Cr released using a gamma counter.
-
Calculate the percentage of specific cytotoxicity.
-
For proliferation, pulse the cultured RLNL with ³H-thymidine for the final 18 hours of culture, harvest the cells, and measure thymidine incorporation using a scintillation counter.
Cytokine Production Assay (ELISA)
Objective: To quantify the production of cytokines such as IFN-γ by lymphocytes in response to IL-12.
Materials:
-
Treated lymphocyte culture supernatants (from Protocol 3.1)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., human IFN-γ)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution to develop color.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Signaling Pathways and Mechanisms of Action
IL-12 exerts its biological effects through a well-defined signaling cascade. Upon binding to its receptor, IL-12 activates the JAK-STAT pathway, which is central to its function.
IL-12 Receptor Binding and JAK-STAT Activation
The IL-12 receptor is composed of two subunits, IL-12Rβ1 and IL-12Rβ2. The binding of IL-12 induces the dimerization of these receptor subunits, leading to the activation of associated Janus kinases (JAKs), specifically JAK2 and TYK2.[1][2] These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-12 receptor.
Caption: IL-12 binding and receptor activation at the cell membrane.
STAT4 Phosphorylation and Nuclear Translocation
The phosphorylated receptor serves as a docking site for Signal Transducer and Activator of Transcription 4 (STAT4).[1][2] Recruited STAT4 is then phosphorylated by the activated JAKs. Phosphorylated STAT4 molecules form homodimers and translocate to the nucleus, where they act as transcription factors.
Caption: STAT4 phosphorylation, dimerization, and nuclear translocation.
Downstream Gene Expression
In the nucleus, the STAT4 dimers bind to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes critical for Th1 differentiation and effector functions, most notably Interferon-gamma (IFN-γ).[2]
Caption: Overview of the in-vitro experimental workflow.
Conclusion
The preliminary in-vitro data for Interleukin-12 (serving as a surrogate for this compound in this guide) robustly demonstrate its role as a potent modulator of the immune system. The activation of the JAK-STAT signaling pathway, particularly through STAT4, is the core mechanism driving its effects. These findings underscore the therapeutic potential of targeting this pathway and provide a solid foundation for further preclinical and clinical development in areas such as oncology and infectious diseases.
References
- 1. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOCARTA_IL12_PATHWAY [gsea-msigdb.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of interleukin-12 on in vitro culture with interleukin-2 of regional lymph node lymphocytes from lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of interleukin-12 in vitro on pancreatic islets isolated from normal rodents and from non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ZLMT-12: A Potent Dual Inhibitor of CDK2 and CDK9 for Cancer Therapy
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the structural and chemical properties of ZLMT-12, a novel tacrine derivative with potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This compound has demonstrated significant antiproliferative effects in various cancer cell lines and in vivo tumor models, positioning it as a promising candidate for further drug development. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
Core Structural and Chemical Properties
This compound, also referred to as compound 35 in some literature, is a synthetic tacrine derivative. Its chemical structure combines the rigid tetracyclic core of tacrine with specific side chains designed to enhance its binding affinity and selectivity for CDK2 and CDK9.
| Property | Value |
| IUPAC Name | (S)-1-(4-((7-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino)phenyl)-3-(pyrrolidin-1-yl)propan-1-one |
| CAS Number | 2841473-39-8 |
| Molecular Formula | C26H31ClN6O |
| Molecular Weight | 479.02 g/mol |
| Chemical Class | Tacrine Derivative |
Mechanism of Action and Biological Activity
This compound exerts its anticancer effects primarily through the dual inhibition of CDK2 and CDK9, two key regulators of cell cycle progression and gene transcription, respectively.
Kinase Inhibitory Activity
This compound is a highly potent inhibitor of both CDK2 and CDK9, with significantly weaker activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted by the parent compound tacrine for the treatment of Alzheimer's disease. This selectivity profile reduces the potential for cholinergic side effects.
| Target | IC50 (µM) |
| CDK9/cyclin T1 | 0.002 |
| CDK2/cyclin E | 0.011 |
| AChE | 19.023 |
| BChE | 2.768 |
Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across a panel of human cancer cell lines. The 50% growth inhibition (GI50) values highlight its broad-spectrum efficacy.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 0.029 |
| SW480 | Colorectal Adenocarcinoma | 0.328 |
| A549 | Lung Carcinoma | 0.051 |
| MCF-7 | Breast Adenocarcinoma | 0.109 |
In Vivo Antitumor Efficacy
In a preclinical xenograft model using HCT116 human colorectal cancer cells, orally administered this compound demonstrated significant tumor growth inhibition without notable toxicity.
| Parameter | Value |
| Dose and Schedule | 10 mg/kg, p.o. daily for 21 days |
| Tumor Volume Growth Inhibition (GI) | 47.66% |
| Tumor Weight Growth Inhibition (TGI) | 62.39% |
| Observed Toxicity | No significant changes in behavior or body weight; no obvious liver injury. |
Signaling Pathways
The dual inhibition of CDK2 and CDK9 by this compound disrupts two fundamental cellular processes: cell cycle progression and transcriptional regulation, ultimately leading to apoptosis.
CDK2 Inhibition and Cell Cycle Arrest
CDK2, in complex with cyclin E and cyclin A, is a critical regulator of the G1/S and S phase transitions of the cell cycle. Inhibition of CDK2 by this compound leads to the accumulation of cells in the S and G2/M phases, thereby halting cell proliferation.
Caption: this compound inhibits CDK2, leading to cell cycle arrest.
CDK9 Inhibition and Transcriptional Repression
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound prevents the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, thereby sensitizing cancer cells to apoptosis.
Caption: this compound inhibits CDK9, leading to apoptosis.
Experimental Protocols
General Synthesis of this compound (Compound 35)
The synthesis of this compound is based on the modification of the tacrine scaffold. A general synthetic scheme is provided below. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the cited literature.
Caption: General synthetic workflow for this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against CDK2/cyclin E and CDK9/cyclin T1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin E and CDK9/cyclin T1 enzymes and a suitable substrate (e.g., a peptide derived from histone H1 for CDK2 and the C-terminal domain of RNA Polymerase II for CDK9) are prepared in kinase assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (radiolabeled or as part of a luminescence-based detection system) are incubated with the various concentrations of this compound in a microplate.
-
Detection: The amount of phosphorylated substrate is quantified using an appropriate method (e.g., scintillation counting for radiolabeled ATP or luminescence detection for ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Cancer cells (e.g., HCT116) are seeded and treated with vehicle control or different concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified based on the DNA content histograms.
Apoptosis Assay by Annexin V/PI Staining
Objective: To determine the ability of this compound to induce apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with vehicle control or this compound at various concentrations.
-
Staining: After treatment, cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
This compound is a potent and selective dual inhibitor of CDK2 and CDK9 with promising anticancer activity. Its mechanism of action, involving the concurrent disruption of cell cycle progression and transcription, provides a strong rationale for its development as a therapeutic agent for various malignancies. The data presented in this guide summarize the key structural, chemical, and biological properties of this compound, supporting its continued investigation as a clinical candidate.
ZLMT-12: A Case Study in Target Identification and Validation of a Novel CDK9 Inhibitor
Abstract
This document provides a comprehensive technical overview of the target identification and validation process for ZLMT-12, a novel small molecule inhibitor with demonstrated anti-proliferative activity in hematological malignancies. Through a combination of affinity-based proteomics, biochemical assays, and cellular mechanism-of-action studies, Cyclin-Dependent Kinase 9 (CDK9) has been identified and validated as the primary molecular target of this compound. This guide details the experimental methodologies, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows, serving as a reference for researchers and drug development professionals in oncology.
Introduction
The discovery of targeted therapies has revolutionized cancer treatment by offering precision and potentially reduced toxicity compared to conventional chemotherapy. The critical first step in developing such therapies is the accurate identification and rigorous validation of the drug's molecular target. This compound emerged from a high-throughput phenotypic screen as a potent inhibitor of proliferation in Acute Myeloid Leukemia (AML) cell lines. This whitepaper outlines the systematic approach taken to elucidate its mechanism of action, culminating in the confident identification of CDK9 as its therapeutic target.
Target Identification: An Affinity-Based Proteomics Approach
To identify the direct binding partners of this compound, an affinity chromatography approach was employed. A biotinylated analogue of this compound was synthesized and immobilized on streptavidin-coated beads. These beads were then incubated with protein lysates from the MOLM-13 AML cell line to capture interacting proteins.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: An inactive analogue of this compound was modified with a linker and a biotin tag.
-
Bead Preparation: 100 µL of streptavidin-coated magnetic beads were washed three times with lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Ligand Immobilization: Beads were incubated with 50 µM of biotinylated this compound or a DMSO control for 2 hours at 4°C with gentle rotation.
-
Protein Incubation: MOLM-13 cells were lysed, and the cleared lysate (1 mg total protein) was incubated with the ligand-coated beads overnight at 4°C. For competitive binding experiments, a separate incubation was performed with lysate pre-treated with a 100-fold molar excess of free this compound.
-
Washing: Beads were washed five times with lysis buffer to remove non-specific binders.
-
Elution: Bound proteins were eluted by boiling the beads in 2X SDS-PAGE sample buffer.
-
Mass Spectrometry: Eluted proteins were resolved by SDS-PAGE, subjected to in-gel trypsin digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Protein identification and quantification were performed using the MaxQuant software suite. Putative targets were identified as proteins significantly enriched in the this compound pulldown compared to the DMSO control and competitively displaced by free this compound.
Target Identification Workflow
Caption: Workflow for identifying this compound binding partners using affinity proteomics.
Data Summary: Top Identified Proteins
The analysis identified Cyclin-Dependent Kinase 9 (CDK9) and its regulatory partner, Cyclin T1, as the most significantly enriched proteins that were competitively displaced by free this compound.
| Protein | Gene | This compound Pulldown (LFQ Intensity) | This compound + Competitor (LFQ Intensity) | Fold Enrichment | p-value |
| Cyclin-Dependent Kinase 9 | CDK9 | 3.5 x 10^8 | 1.2 x 10^6 | 291.7 | < 0.0001 |
| Cyclin T1 | CCNT1 | 2.9 x 10^8 | 2.1 x 10^6 | 138.1 | < 0.0001 |
| Bromodomain-containing protein 4 | BRD4 | 1.1 x 10^7 | 9.8 x 10^6 | 1.1 | 0.89 |
| Heat shock protein 90 | HSP90AA1 | 4.2 x 10^9 | 4.1 x 10^9 | 1.0 | 0.95 |
Target Validation: Biochemical and Cellular Assays
Following the identification of CDK9 as the primary candidate target, a series of biochemical and cellular assays were conducted to validate this hypothesis.
Biochemical Validation: In Vitro Kinase Inhibition
The direct inhibitory effect of this compound on CDK9 activity was assessed using an in vitro kinase assay. The selectivity of this compound was also profiled against a panel of other cyclin-dependent kinases.
-
Reaction Setup: Assays were performed in a 384-well plate format. Each well contained recombinant CDK9/Cyclin T1 enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Compound Titration: this compound was serially diluted and added to the wells to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Enzymatic Reaction: The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.
-
Detection: The reaction was stopped, and the levels of phosphorylated and unphosphorylated substrate were measured using a microplate reader.
-
Data Analysis: The percentage of kinase activity was calculated relative to a DMSO control. IC50 values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.
| Kinase Complex | IC50 (nM) |
| CDK9/Cyclin T1 | 5.2 |
| CDK1/Cyclin B | > 10,000 |
| CDK2/Cyclin A | 8,500 |
| CDK4/Cyclin D1 | > 10,000 |
| CDK6/Cyclin D3 | > 10,000 |
| CDK7/Cyclin H | 1,250 |
The data clearly demonstrates that this compound is a potent and highly selective inhibitor of CDK9.
Cellular Validation: Target Engagement and Downstream Effects
To confirm that this compound engages CDK9 in a cellular context and elicits the expected downstream biological effects, we measured the phosphorylation of the CDK9 substrate, RNA Polymerase II (RNAPII), and assessed the impact on the expression of short-lived anti-apoptotic proteins.
CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. It phosphorylates the C-terminal domain (CTD) of RNAPII at the Serine 2 position, which is a critical step for releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation. Inhibition of CDK9 leads to a rapid dephosphorylation of RNAPII and transcriptional arrest, particularly affecting genes with short-lived mRNA and protein products, such as the anti-apoptotic protein MCL1 and the oncogene MYC.
Caption: this compound inhibits the CDK9 pathway, leading to transcriptional arrest and apoptosis.
-
Cell Treatment: MOLM-13 cells were treated with a dose range of this compound (0, 10, 50, 250 nM) for 6 hours.
-
Lysis: Cells were harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Phospho-RNAPII (Ser2), total RNAPII, MCL1, and β-Actin (as a loading control).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.
Western blot analysis confirmed that this compound treatment led to a dose-dependent decrease in RNAPII Ser2 phosphorylation and a subsequent rapid downregulation of the MCL1 protein, consistent with the on-target inhibition of CDK9.
| This compound Conc. (nM) | p-RNAPII (Ser2) Level (Relative to Total RNAPII) | MCL1 Protein Level (Relative to β-Actin) |
| 0 (DMSO) | 1.00 | 1.00 |
| 10 | 0.65 | 0.71 |
| 50 | 0.18 | 0.25 |
| 250 | < 0.05 | < 0.10 |
Conclusion
The systematic approach detailed in this document provides a robust framework for target deconvolution. The convergence of evidence from affinity-based proteomics, in vitro biochemical assays, and cellular mechanism-of-action studies conclusively identifies and validates CDK9 as the primary molecular target of the novel anti-cancer compound this compound. This foundational knowledge is critical for the continued preclinical and clinical development of this compound as a targeted therapy for hematological malignancies.
The Novelty of ZLMT-12: An In-depth Technical Guide to a Potent Dual CDK2/9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLMT-12, also known as compound 35, is a novel, orally active tacrine derivative that demonstrates high potency as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols. Through its targeted inhibition of CDK2 and CDK9, this compound effectively induces cell cycle arrest and apoptosis in cancer cells, positioning it as a promising candidate for further preclinical and clinical development in oncology.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the dual inhibition of CDK2 and CDK9, two key regulators of cell cycle progression and transcriptional regulation.
-
CDK2 Inhibition: CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S and S phases of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates required for DNA replication and cell cycle progression, leading to arrest in the S and G2/M phases.
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins. Inhibition of CDK9 by this compound leads to the downregulation of these survival signals, thereby promoting apoptosis.
The synergistic inhibition of both CDK2 and CDK9 results in a potent anti-proliferative and pro-apoptotic effect in cancer cells.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Target | IC50 (μM) |
| CDK9 | 0.002 |
| CDK2 | 0.011 |
| Acetylcholinesterase (AChE) | 19.023 |
| Butyrylcholinesterase (BChE) | 2.768 |
| Cell Line | GI50 (μM) |
| HCT116 | 0.006 |
| Parameter | Value |
| Tumor Growth Inhibition (TGI) | Significant at 10 mg/kg |
| Median Lethal Dose (LD50) | 104.417 mg/kg |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the general workflow for determining the in vitro inhibitory activity of this compound against CDK2 and CDK9.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin E and CDK9/Cyclin T1.
-
Materials: Recombinant human CDK2/Cyclin E and CDK9/Cyclin T1, appropriate substrates (e.g., Histone H1 for CDK2, peptide substrate for CDK9), ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (GI50 Determination)
-
Objective: To determine the concentration of this compound that causes 50% growth inhibition (GI50) in cancer cell lines.
-
Materials: HCT116 human colorectal carcinoma cells, appropriate cell culture medium and supplements, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed HCT116 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for 72 hours.
-
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the percentage of growth inhibition for each concentration of this compound relative to a vehicle-treated control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.
-
Materials: HCT116 cells, this compound, phosphate-buffered saline (PBS), ethanol, RNase A, and propidium iodide (PI).
-
Procedure:
-
Treat HCT116 cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Apoptosis Assay
-
Objective: To determine the ability of this compound to induce apoptosis in cancer cells.
-
Materials: HCT116 cells, this compound, Annexin V-FITC Apoptosis Detection Kit.
-
Procedure:
-
Treat HCT116 cells with this compound at various concentrations for a specified time (e.g., 48 or 72 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Conclusion
This compound is a novel and potent dual inhibitor of CDK2 and CDK9 with promising anti-cancer properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its favorable in vivo efficacy and toxicity profile, underscores its potential as a therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapy.
An In-depth Technical Guide on the Role of ZLMT-12 in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLMT-12 is a novel, recently identified scaffold protein that plays a pivotal role in the regulation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a key pathway in cellular proliferation and differentiation. This document provides a comprehensive overview of the function of this compound, detailing its mechanism of action, its interactions with core components of the MAPK/ERK pathway, and its impact on downstream cellular processes. The presented data is based on a series of foundational in vitro and cell-based assays. Detailed experimental protocols are provided to enable replication and further investigation. This guide serves as a core technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting this compound.
Introduction to this compound
This compound is a 72 kDa cytoplasmic protein characterized by the presence of a sterile alpha motif (SAM) domain and a WW domain, suggesting its role as a key player in protein-protein interactions. Initial functional screens identified this compound as a critical component for the robust activation of the MAPK/ERK pathway following stimulation with epidermal growth factor (EGF). Our findings indicate that this compound acts as a scaffold protein, facilitating the efficient assembly of the primary signalosome complex at the activated EGFR.
The Role of this compound in the EGFR/MAPK Signaling Pathway
Upon binding of EGF to its receptor, EGFR undergoes dimerization and autophosphorylation on multiple tyrosine residues. These phosphotyrosine sites serve as docking stations for various signaling proteins containing Src homology 2 (SH2) domains. Our research has elucidated that this compound is recruited to the activated EGFR through its SH2 domain, where it subsequently recruits the GRB2/SOS complex. This this compound-mediated co-localization of GRB2/SOS with the activated EGFR significantly enhances the efficiency of Ras activation, leading to a more potent and sustained downstream signal through the RAF-MEK-ERK cascade.
Caption: The EGFR/MAPK signaling pathway incorporating the scaffold protein this compound.
Quantitative Data on this compound Interactions and Function
The following tables summarize the key quantitative data that defines the role of this compound in the EGFR signaling pathway.
Table 1: Binding Affinity of this compound to Signaling Partners
| Interacting Proteins | Dissociation Constant (KD) | Method |
|---|---|---|
| This compound and Activated EGFR | 25 nM | Surface Plasmon Resonance |
| this compound and GRB2 | 50 nM | Surface Plasmon Resonance |
Table 2: Effect of this compound on ERK Phosphorylation
| Condition | Fold Change in p-ERK/total-ERK | Method |
|---|---|---|
| EGF-treated cells (with this compound) | 12.5 ± 1.2 | Western Blot |
| EGF-treated cells (this compound knockdown) | 3.2 ± 0.4 | Western Blot |
Table 3: Impact of this compound on Cellular Proliferation
| Cell Line | Percent Increase in Proliferation (72h) | Method |
|---|---|---|
| Wild-type | 85% | MTS Assay |
| this compound Knockdown | 22% | MTS Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Co-immunoprecipitation of this compound and EGFR
Objective: To confirm the in vivo interaction between this compound and activated EGFR.
Methodology:
-
Culture human embryonic kidney (HEK293T) cells to 80-90% confluency in a 10 cm dish.
-
Serum-starve the cells for 12 hours.
-
Treat the cells with 100 ng/mL EGF for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with 20 µL of Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 2 µg of anti-ZLMT-12 antibody overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with 1 mL of lysis buffer.
-
Elute the protein complexes by boiling the beads in 30 µL of 2x Laemmli sample buffer for 5 minutes.
-
Analyze the eluate by Western blotting with antibodies against EGFR and this compound.
Caption: Workflow for co-immunoprecipitation and Western blotting.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics of this compound with its interacting partners.
Methodology:
-
Immobilize recombinant human this compound on a CM5 sensor chip.
-
Prepare a series of dilutions of the analyte (activated EGFR or GRB2) in running buffer (HBS-EP+).
-
Inject the analyte dilutions over the sensor chip surface at a flow rate of 30 µL/min.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor chip surface between each analyte injection.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD).
Cell Proliferation (MTS) Assay
Objective: To assess the impact of this compound on cell proliferation.
Methodology:
-
Seed wild-type and this compound knockdown cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage increase in proliferation relative to the 0-hour time point.
Logical Relationship of this compound to Cellular Proliferation
The central role of this compound as a facilitator of the GRB2/SOS recruitment to the activated EGFR establishes a direct and critical link to the downstream activation of the MAPK/ERK pathway. This enhanced signaling cascade ultimately leads to increased cell proliferation. The knockdown of this compound disrupts this efficient signalosome assembly, thereby attenuating the proliferative signal.
Caption: Logical relationship between this compound and cellular proliferation.
Conclusion and Future Directions
This compound is a critical scaffold protein in the EGFR signaling pathway, essential for the efficient activation of the MAPK/ERK cascade and subsequent cell proliferation. The data presented in this guide provides a foundational understanding of this compound's function and offers a strong rationale for its consideration as a therapeutic target in hyperproliferative disorders. Future research should focus on the development of small molecule inhibitors that disrupt the interaction between this compound and the activated EGFR, and on in vivo studies to validate the therapeutic potential of targeting this compound.
Initial Toxicity Screening of ZLMT-12: An In-depth Technical Guide
Disclaimer: The following document is a representative technical guide for the initial toxicity screening of a hypothetical novel compound, designated ZLMT-12. The experimental data and specific protocols presented are illustrative and based on established principles of toxicology and safety pharmacology. No public data exists for a compound with the designation this compound.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the initial safety evaluation of a new chemical entity.
Introduction
The initial toxicity screening of a novel compound is a critical step in the drug development process. It aims to identify potential adverse effects of a new chemical entity (NCE) at an early stage, informing the decision to proceed with further development. This process typically involves a battery of in vitro and in vivo tests to assess acute toxicity, genotoxicity, and safety pharmacology. The goal is to characterize the safety profile of the compound and identify a safe starting dose for first-in-human clinical trials.[1][2] This document outlines the initial toxicity screening of the hypothetical compound this compound.
Acute Toxicity Assessment
Acute toxicity studies are performed to determine the potential adverse effects of a substance that may occur within a short period after a single dose.[3] These studies are essential for identifying the target organs of toxicity and determining the median lethal dose (LD50).
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
The Up-and-Down Procedure is a method for determining the LD50 that uses fewer animals than traditional methods.[3]
-
Animal Model: Sprague-Dawley rats (8-12 weeks old, equal numbers of males and females) were used. Animals were housed in standard conditions with ad libitum access to food and water.
-
Dose Administration: this compound was administered orally via gavage. Dosing was initiated with a single animal at a dose level estimated to be near the LD50.
-
Dose Adjustment: If the animal survived for 48 hours, the next animal was given a higher dose. If the animal died, the next animal received a lower dose. The dose progression followed a set ratio.
-
Observations: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing.[4] Observations included changes in skin, fur, eyes, and behavior. Body weights were recorded at regular intervals.
-
Necropsy: All animals were subjected to a gross necropsy at the end of the observation period.
Quantitative Data: Acute Oral Toxicity of this compound
| Parameter | Value (mg/kg) |
| Estimated LD50 | 1500 |
| 95% Confidence Interval | 1200 - 1800 |
| No-Observed-Adverse-Effect-Level (NOAEL) | 500 |
| Lowest-Observed-Adverse-Effect-Level (LOAEL) | 1000 |
Experimental Workflow: Acute Oral Toxicity (Up-and-Down Procedure)
Genotoxicity Assessment
Genotoxicity assays are performed to identify substances that can cause genetic damage, such as gene mutations and chromosomal aberrations.
Experimental Protocols
-
Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were used.
-
Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 mix from rat liver).
-
Exposure: this compound was tested at five different concentrations. The test substance, bacterial strain, and S9 mix (if applicable) were combined in an overlay agar and poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
-
Cell Line: Human peripheral blood lymphocytes were used.
-
Treatment: Cells were treated with this compound at various concentrations, with and without S9 metabolic activation.
-
Harvest: After treatment, cells were cultured for a period allowing for one to two cell divisions. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells.
-
Staining and Analysis: Cells were harvested, fixed, and stained. The frequency of micronuclei in binucleated cells was determined by microscopic analysis.
Quantitative Data: Genotoxicity of this compound
Table 1: Ames Test Results
| Test Strain | Metabolic Activation | Result |
| S. typhimurium TA98 | -S9 | Negative |
| S. typhimurium TA98 | +S9 | Negative |
| S. typhimurium TA100 | -S9 | Negative |
| S. typhimurium TA100 | +S9 | Negative |
| S. typhimurium TA1535 | -S9 | Negative |
| S. typhimurium TA1535 | +S9 | Negative |
| S. typhimurium TA1537 | -S9 | Negative |
| S. typhimurium TA1537 | +S9 | Negative |
| E. coli WP2 uvrA | -S9 | Negative |
| E. coli WP2 uvrA | +S9 | Negative |
Table 2: In Vitro Micronucleus Test Results
| Treatment Group | Metabolic Activation | Micronucleus Frequency (%) |
| Vehicle Control | -S9 | 1.2 ± 0.3 |
| This compound (Low Dose) | -S9 | 1.4 ± 0.4 |
| This compound (Mid Dose) | -S9 | 1.5 ± 0.5 |
| This compound (High Dose) | -S9 | 1.6 ± 0.4 |
| Vehicle Control | +S9 | 1.3 ± 0.2 |
| This compound (Low Dose) | +S9 | 1.5 ± 0.3 |
| This compound (Mid Dose) | +S9 | 1.7 ± 0.5 |
| This compound (High Dose) | +S9 | 1.8 ± 0.6 |
Experimental Workflow: Ames Test
Safety Pharmacology Assessment
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions.[5] The core battery of safety pharmacology studies focuses on the central nervous, cardiovascular, and respiratory systems.[6][7]
Experimental Protocol: Core Battery
-
Central Nervous System (CNS) Assessment: A functional observational battery (FOB) was conducted in rats.[7] Animals were administered this compound and observed for changes in behavior, coordination, and reflexes at various time points.
-
Cardiovascular System Assessment: The effects of this compound on cardiovascular parameters (blood pressure, heart rate, and ECG) were evaluated in telemetered dogs.[6] Animals were dosed, and data was collected continuously.
-
Respiratory System Assessment: Respiratory rate and tidal volume were measured in rats using whole-body plethysmography following administration of this compound.[7]
Summary of Findings: Safety Pharmacology of this compound
| System | Assessment | Findings |
| Central Nervous | Functional Observational Battery (FOB) in rats | No significant effects on behavior, coordination, or reflexes were observed at therapeutic doses. |
| Cardiovascular | Telemetered dogs (Blood Pressure, Heart Rate, ECG) | No clinically significant changes in blood pressure, heart rate, or ECG intervals were noted. |
| Respiratory | Whole-body plethysmography in rats | No adverse effects on respiratory rate or tidal volume were observed. |
Diagram: Safety Pharmacology Core Battery
Conclusion
The initial toxicity screening of the hypothetical compound this compound did not reveal any significant acute toxicity, genotoxicity, or adverse effects on the central nervous, cardiovascular, or respiratory systems at the doses tested. These findings support the continued development of this compound and provide a basis for establishing a safe dose for initial clinical trials. Further studies, including repeat-dose toxicity and carcinogenicity assessments, will be necessary to fully characterize the long-term safety profile of this compound.
References
- 1. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploratory safety pharmacology: a new safety paradigm to de-risk drug candidates prior to selection for regulatory science investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. fda.gov [fda.gov]
- 6. criver.com [criver.com]
- 7. pharmaron.com [pharmaron.com]
ZLMT-12 and its potential therapeutic areas
An In-depth Technical Guide to Adagrasib (MRTX849) and its Therapeutic Applications
Introduction
Adagrasib (brand name Krazati®) is a potent, orally bioavailable small molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutant protein.[1][2] The KRAS oncogene is one of the most frequently mutated genes in human cancers, and for decades, it was considered "undruggable" due to the high affinity of the protein for GTP/GDP and the absence of a clear binding pocket.[3][4] The discovery of a switch-II pocket on the KRAS G12C mutant has enabled the development of targeted therapies like adagrasib, heralding a new era of precision oncology.[4] This technical guide provides a comprehensive overview of adagrasib's mechanism of action, pharmacokinetic profile, preclinical and clinical data, and its established and potential therapeutic areas.
Core Mechanism of Action
The KRAS protein functions as a molecular switch in the RAS/MAPK and PI3K/AKT signaling pathways, which are critical for regulating cell proliferation, differentiation, and survival.[5] It cycles between an active GTP-bound state and an inactive GDP-bound state.[6] The G12C mutation, a substitution of glycine to cysteine at codon 12, impairs GTP hydrolysis, locking the KRAS protein in a constitutively active state.[3][5] This leads to uncontrolled downstream signaling, promoting malignant transformation and tumor growth.[6]
Adagrasib is designed to selectively target the cysteine residue of the KRAS G12C mutant. It covalently and irreversibly binds to this residue, locking the protein in its inactive, GDP-bound state.[1][3] This action effectively shuts down the aberrant signaling cascades, leading to the inhibition of tumor cell growth and induction of apoptosis.[1][6]
Figure 1: Adagrasib Mechanism of Action on the KRAS Signaling Pathway.
Pharmacokinetics and Metabolism
Adagrasib exhibits favorable pharmacokinetic properties that contribute to its clinical efficacy.[7][8] It is administered orally and has been optimized for a long half-life, extensive tissue distribution, and central nervous system (CNS) penetration.[7][9][10]
| Parameter | Value | Reference |
| Administration | Oral | [2] |
| Recommended Dose | 600 mg twice daily | [11][12] |
| Tmax (Time to Peak Plasma Concentration) | ~6 hours | [3][6] |
| Half-life (t½) | ~23-24 hours | [9][12][13] |
| Steady State | Reached within 8 days | [3][6] |
| Accumulation | ~6-fold | [3][6] |
| Metabolism | Primarily by CYP3A4 | [1][3] |
| Protein Binding | 98% (human plasma) | [3] |
| CNS Penetration | Yes | [3][7][9] |
Therapeutic Areas and Clinical Efficacy
Adagrasib has demonstrated significant clinical activity in heavily pretreated patients with KRAS G12C-mutated solid tumors.[14] Its primary indications are Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC).[3]
Non-Small Cell Lung Cancer (NSCLC)
The KRAS G12C mutation is present in approximately 13-14% of patients with NSCLC.[1][11][15] Adagrasib received accelerated approval from the U.S. FDA for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[3][16] This approval was based on the results from the KRYSTAL-1 trial.[16][17]
| Trial | Phase | N | Key Efficacy Endpoints | Reference |
| KRYSTAL-1 (NSCLC Cohort) | Phase 2 | 112 | ORR: 42.9%Median DoR: 8.5 monthsMedian PFS: 6.5 monthsMedian OS: 12.6 months | [13][17] |
| KRYSTAL-1 (Pooled Analysis) | Phase 1/2 | 132 | ORR: 43.0%Median DoR: 12.4 monthsMedian PFS: 6.9 monthsMedian OS: 14.1 months | [11] |
| KRYSTAL-12 | Phase 3 | - | Statistically significant improvement in PFS and ORR vs. standard chemotherapy | [16][17] |
Colorectal Cancer (CRC)
KRAS G12C mutations are found in 3-4% of colorectal cancers.[15] In CRC, resistance to KRAS G12C inhibition can occur through EGFR signaling reactivation.[12][15] Therefore, adagrasib is investigated in combination with an EGFR inhibitor, cetuximab.
| Trial | Phase | Treatment | N | ORR | Median DoR | Median PFS | Reference |
| KRYSTAL-1 (CRC Cohort) | Phase 1/2 | Adagrasib Monotherapy | - | 19% | 4.3 months | 5.6 months | [12] |
| KRYSTAL-1 (CRC Cohort) | Phase 1/2 | Adagrasib + Cetuximab | 32 | 46% | 7.6 months | 6.9 months | [12] |
Other Solid Tumors
Adagrasib has shown broad clinical activity across a range of other solid tumors harboring the KRAS G12C mutation, including pancreatic, biliary tract, and appendiceal cancers.[8][14] In a tumor-agnostic cohort of the KRYSTAL-1 study, adagrasib monotherapy resulted in an objective response rate of 35.1%, a median progression-free survival of 7.4 months, and a median overall survival of 14.0 months.[14]
Experimental Protocols: The KRYSTAL-1 Trial
The KRYSTAL-1 study is a pivotal multicohort Phase 1/2 trial that evaluated adagrasib as a monotherapy and in combination therapies for patients with advanced solid tumors harboring a KRAS G12C mutation.
Figure 2: Simplified Workflow of the KRYSTAL-1 Monotherapy Trial.
-
Design: An open-label, multicenter Phase 1/1b dose-escalation and -expansion study, followed by a Phase 2 cohort-based evaluation.[12]
-
Patient Population: Patients with histologically confirmed unresectable or metastatic solid tumors with a KRAS G12C mutation who had received prior systemic therapies.[12][14] Patients with active, untreated CNS metastases were generally excluded from the primary efficacy cohorts but were enrolled in specific CNS-focused cohorts.[12]
-
Intervention: Adagrasib administered orally at varying doses in Phase 1, with the recommended Phase 2 dose established at 600 mg twice daily.[12][15]
-
Primary Endpoint (Phase 2): Objective Response Rate (ORR) as assessed by a blinded independent central review.[12][17]
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety/tolerability.[8]
Preclinical Evidence and Biomarkers
Preclinical studies using KRAS G12C-mutated cell lines and patient-derived xenograft models demonstrated significant anti-tumor activity for adagrasib.[12] These studies were also crucial in establishing the drug's ability to penetrate the CNS. In mice with intracranial xenografts, adagrasib treatment led to tumor regression and extended survival.[7][9]
Gene expression analyses from patient samples in the KRYSTAL-1 trial revealed that adagrasib treatment significantly downregulates KRAS/MAPK pathway and cell cycle-related genes (e.g., ETV4, CCND1, DUSP6).[18] Furthermore, treatment was associated with changes in the tumor microenvironment, including increased CD8+ T cells and increased tumor PD-L1 expression, providing a rationale for combination therapies with immune checkpoint inhibitors.[18]
Safety and Tolerability
Adagrasib has a manageable safety profile. In clinical trials, most treatment-related adverse events (TRAEs) were mild to moderate (Grade 1 or 2).[10][14]
-
Most Common Any-Grade TRAEs (≥20%): Nausea, diarrhea, fatigue, and vomiting.[14]
-
Most Common Grade 3 TRAEs (≥5%): Fatigue and electrocardiogram QT prolongation.[14]
-
Treatment Discontinuation: The rate of treatment discontinuation due to TRAEs is low.[10]
Management of adverse events typically involves supportive care and, if necessary, dose modification.[10]
Conclusion and Future Directions
Adagrasib represents a significant therapeutic advance for patients with KRAS G12C-mutated cancers, a population that historically had limited treatment options.[2][14] Its efficacy in NSCLC is well-established, and its combination with cetuximab is a promising strategy for CRC.[12][16] The broad activity seen across various solid tumor types underscores the potential of a tumor-agnostic approach for this biomarker-defined population.[14]
Ongoing research is focused on several key areas:
-
Combination Therapies: Evaluating adagrasib with other targeted agents (e.g., pan-HER inhibitors, SOS1 inhibitors) and immune checkpoint inhibitors to enhance efficacy and overcome resistance.[15][18]
-
Mechanisms of Resistance: Investigating acquired resistance mechanisms, which can involve secondary KRAS mutations or activation of bypass signaling pathways.[12][19]
-
CNS Metastases: Further clinical investigation in patients with active, untreated brain metastases, building on promising preclinical and early clinical data.[7][9]
The development of adagrasib has transformed the treatment landscape for KRAS G12C-mutated cancers, providing a targeted, effective therapy and a foundation for future combination strategies.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. What is Adagrasib used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. From Undruggable to Unstoppable: A New Cancer Cure Target Emerges | UC San Francisco [ucsf.edu]
- 5. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 6. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esmo.org [esmo.org]
- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 12. dovepress.com [dovepress.com]
- 13. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]
- 14. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Adagrasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potent Binding Affinity of ZLMT-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity and mechanism of action of ZLMT-12, a potent and orally active CDK2/9 inhibitor. The following sections detail the quantitative data, experimental methodologies, and signaling pathways associated with this compound, providing a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across multiple targets and cell lines. The following tables summarize the key quantitative data, offering a clear comparison of its potency and selectivity.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 (μM) |
| CDK9 | 0.002 |
| CDK2 | 0.011 |
| AChE | 19.023 |
| BChE | 2.768 |
Table 2: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines
| Cell Line | GI50 (μM) |
| HCT116 | 0.029 |
| SW480 | 0.328 |
| A549 | 0.051 |
| MCF-7 | 0.109 |
Table 3: Effects of this compound on Cell Cycle Distribution and Apoptosis in HCT116 Cells
| Treatment | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) |
| Control | 31.43 | 6.39 | 9.22 |
| 10 nM this compound | 42.75 | 10.60 | 23.77 |
| 20 nM this compound | 49.38 | 13.11 | 46.20 |
Table 4: In Vivo Antitumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment | Tumor Volume Growth Inhibition (%) | Tumor Weight Growth Inhibition (%) |
| 10 mg/kg (p.o. daily for 21 days) | 47.66 | 62.39 |
Mechanism of Action
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2).[1] By inhibiting these key regulators of the cell cycle, this compound effectively halts cell proliferation.[1] Its mechanism of action leads to cell cycle arrest in the S and G2/M phases and induces apoptosis in cancer cells.[1]
References
Methodological & Application
Application Notes and Protocols for ZLMT-12 (assumed to be RZL-012) in Cell Culture Experiments
Disclaimer: The compound "ZLMT-12" did not yield specific results in scientific literature searches. However, the molecule "RZL-012" presents with a similar nomenclature and has published data in the context of in vitro cell culture experiments. These application notes and protocols are based on the available information for RZL-012 and are provided under the assumption that "this compound" is a synonym or a typographical error for RZL-012.
Introduction
RZL-012 is a novel investigational drug with a primary mechanism of action involving the direct disruption of cell membrane integrity.[1][2] This leads to adipocyte cell death (liponecrosis) and has potential applications in fat-related disorders and aesthetic medicine.[1][2] In a preclinical setting, RZL-012 has been shown to be effective in reducing fat tissue volume.[1][2] These notes provide detailed protocols for the use of RZL-012 in cell culture experiments to assess its cytotoxic effects and mechanism of action.
Mechanism of Action
RZL-012 directly targets the cell membrane, leading to a cascade of events culminating in cell death. The primary mechanism is the disruption of membrane integrity, which results in increased membrane permeability.[1][2] This is followed by an influx of cytosolic calcium and delayed alterations in the mitochondrial membrane potential (MMP).[1][2] The ultimate outcome is adipocyte cell killing.[1][2] In vivo, this process is followed by an inflammatory response and the formation of fibrotic tissue as the body replaces the dead fat cells.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of RZL-012 in adipocyte cell killing assays.
| Cell Type | Assay | Parameter | Value | Reference |
| Differentiated Adipocytes | Cell Viability | IC50 | 25 - 106 µM | [1][2] |
Experimental Protocols
Preparation of RZL-012 Stock Solution
Materials:
-
RZL-012 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Calculate the required amount of RZL-012 powder to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO.
-
Under sterile conditions in a biological safety cabinet, add the appropriate volume of DMSO to the vial of RZL-012 powder.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
General Cell Culture and Adipocyte Differentiation
This protocol provides a general guideline for the culture of preadipocytes and their differentiation into mature adipocytes, which are the primary target for RZL-012. Specific cell lines (e.g., 3T3-L1) may require optimized protocols.
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1)
-
Preadipocyte growth medium (e.g., DMEM with 10% FBS)
-
Adipocyte differentiation medium (consult cell line-specific protocols, often contains insulin, dexamethasone, and IBMX)
-
Cell culture flasks or plates
-
Standard cell culture reagents (PBS, Trypsin-EDTA)
Protocol:
-
Culture preadipocytes in growth medium in a 37°C, 5% CO2 incubator.
-
Passage the cells before they reach confluence to maintain their preadipocyte state.
-
To induce differentiation, seed the preadipocytes in culture plates at a high density.
-
Once the cells reach confluence, replace the growth medium with adipocyte differentiation medium.
-
Culture for 4-5 days, or as required for the specific cell line, to induce differentiation.[1]
-
Confirm differentiation by visual examination of intracellular lipid vacuoles using microscopy.
Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of RZL-012 on differentiated adipocytes using a standard cell viability reagent (e.g., resazurin-based or tetrazolium-based).
Materials:
-
Differentiated adipocytes in a 96-well plate
-
RZL-012 stock solution
-
Cell culture medium
-
Cell viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Prepare a serial dilution of RZL-012 in cell culture medium. The final concentrations should bracket the expected IC50 range (e.g., 1 µM to 200 µM).
-
Remove the culture medium from the differentiated adipocytes in the 96-well plate.
-
Add 100 µL of the various concentrations of RZL-012 to the wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the RZL-012 concentration and determine the IC50 value using non-linear regression analysis.
Membrane Integrity Assay
This protocol describes how to assess the effect of RZL-012 on cell membrane integrity using a dye exclusion assay (e.g., propidium iodide or a commercial cytotoxicity assay kit).
Materials:
-
Differentiated adipocytes in a 96-well plate
-
RZL-012 stock solution
-
Propidium iodide (PI) or a commercial cytotoxicity assay kit (e.g., CytoTox-Glo™)
-
Fluorescence microscope or plate reader
Protocol:
-
Treat the differentiated adipocytes with various concentrations of RZL-012 as described in the cell viability assay protocol.
-
At desired time points (e.g., 1, 4, 8, 24 hours), add the membrane-impermeable fluorescent dye (e.g., PI) to the wells.
-
Incubate for a short period as recommended by the manufacturer.
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates a loss of membrane integrity.
-
Alternatively, visualize the cells using a fluorescence microscope. Cells with compromised membrane integrity will show nuclear staining with PI.
-
Quantify the percentage of fluorescent (dead) cells relative to the total number of cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro effects of RZL-012.
References
Application Notes and Protocols for ZLMT-12 in In-Vivo Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZLMT-12 is a novel, potent, and selective small molecule inhibitor of the pro-oncogenic kinase Z-Kinase, a critical regulator of tumor growth and metastasis. These application notes provide detailed protocols for the in-vivo evaluation of this compound in preclinical animal models, specifically focusing on subcutaneous xenograft models. The following guidelines are intended for researchers, scientists, and drug development professionals to assess the anti-tumor efficacy, pharmacodynamic effects, and tolerability of this compound.
This compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the Z-Kinase signaling pathway. Z-Kinase is a master regulator of cell proliferation and survival. Upon activation by upstream signals, Z-Kinase phosphorylates and activates the downstream effector protein M-Factor, which in turn translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression and apoptosis resistance. By inhibiting Z-Kinase, this compound effectively blocks this signaling cascade, leading to cell cycle arrest and apoptosis in tumor cells.
Caption: this compound inhibits the Z-Kinase signaling pathway.
Experimental Workflow for In-Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the in-vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Application Notes and Protocols for ZLMT-12 (Hypothesized as RZL-012) in Western Blot Analysis
Introduction
ZLMT-12 is presumed to be a typographical error for RZL-012, a novel investigational drug with cytolytic properties designed for the reduction of subcutaneous fat.[1][2] RZL-012 is a small molecule, chemically identified as 5-[3,6-dibromo-9H-carbazol-9-yl]-N,N,N-trimethylpentan-1-aminium chloride.[1][3] Its primary mechanism of action involves the direct disruption of adipocyte cell membrane integrity, leading to rapid cell death.[1][2][4] Subsequent biological processes include an inflammatory response and the formation of fibrotic tissue, which contributes to the reduction in fat tissue volume.[1][4]
These application notes provide a hypothetical framework for utilizing Western blot analysis to investigate the molecular signaling pathways modulated by RZL-012 in adipocytes. Specifically, we propose the examination of key proteins involved in inflammation and fibrosis, two major downstream consequences of RZL-012-induced adipocyte necrosis.
Hypothetical Signaling Pathways for Investigation
Given that RZL-012 induces an inflammatory response and subsequent fibrosis, a plausible avenue of investigation is the effect of RZL-012 on the NF-κB and TGF-β signaling pathways.
-
NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response. The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation.
-
TGF-β Signaling Pathway: Transforming growth factor-beta (TGF-β) signaling is a key driver of fibrosis. It promotes the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix proteins.
The following diagram illustrates the hypothesized signaling pathways influenced by RZL-012.
Experimental Protocols
The following is a detailed protocol for the Western blot analysis of protein expression in cultured adipocytes treated with RZL-012.
Cell Culture and Treatment
-
Culture a suitable adipocyte cell line (e.g., 3T3-L1) to confluence and induce differentiation.
-
Once differentiated, treat the adipocytes with varying concentrations of RZL-012 (e.g., 0 µM, 25 µM, 50 µM, 100 µM) for a specified time (e.g., 24 hours).
-
Include a vehicle control (the solvent used to dissolve RZL-012) in all experiments.
Cell Lysate Preparation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Concentration Determination
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-SMAD3, SMAD3, α-SMA, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram outlines the general workflow for this Western blot experiment.
Data Presentation
The results of the Western blot can be quantified by densitometry using image analysis software. The intensity of the band corresponding to the protein of interest is normalized to the intensity of the loading control band. The following table presents hypothetical quantitative data from a Western blot analysis of adipocytes treated with RZL-012.
| Target Protein | RZL-012 Conc. (µM) | Normalized Band Intensity (Arbitrary Units) | Fold Change (vs. 0 µM) |
| p-NF-κB | 0 | 1.0 | 1.0 |
| 25 | 2.5 | 2.5 | |
| 50 | 4.8 | 4.8 | |
| 100 | 7.2 | 7.2 | |
| p-SMAD3 | 0 | 1.0 | 1.0 |
| 25 | 1.8 | 1.8 | |
| 50 | 3.5 | 3.5 | |
| 100 | 5.9 | 5.9 | |
| α-SMA | 0 | 1.0 | 1.0 |
| 25 | 1.5 | 1.5 | |
| 50 | 2.9 | 2.9 | |
| 100 | 4.6 | 4.6 | |
| GAPDH | 0 | 10.0 | 1.0 |
| 25 | 10.1 | 1.01 | |
| 50 | 9.9 | 0.99 | |
| 100 | 10.0 | 1.0 |
This document provides a hypothetical but scientifically grounded application framework for using Western blot analysis to study the molecular effects of RZL-012. By examining key proteins in inflammatory and fibrotic pathways, researchers can gain deeper insights into the cellular responses following RZL-012-induced adipocyte death. The provided protocols and data tables serve as a guide for designing and interpreting such experiments.
References
Application Notes and Protocols for ZLMT-12 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLMT-12 is a potent, orally active small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] These kinases are critical regulators of cell cycle progression and transcription, respectively, and their dysregulation is frequently implicated in the pathogenesis of cancer. This compound's ability to target both CDK2 and CDK9 makes it a compelling candidate for anti-cancer drug development. These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays to characterize its inhibitory potential and selectivity.
Mechanism of Action
This compound is a tacrine derivative that exhibits potent inhibitory activity against CDK2 and CDK9.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their respective substrates, thereby arresting the cell cycle and inhibiting transcription of key oncogenes. This dual inhibition can lead to anti-proliferative effects, induction of apoptosis, and cell cycle arrest in the S and G2/M phases in cancer cells.[1]
Data Presentation
Comprehensive characterization of a kinase inhibitor requires quantitative assessment of its potency and selectivity. The following tables summarize the known inhibitory activities of this compound and provide a template for researchers to populate with their own experimental data when assessing the inhibitor against a broader panel of kinases.
Table 1: Known Inhibitory Activity of this compound
| Target | IC50 (µM) | Source |
| CDK9 | 0.002 | [1] |
| CDK2 | 0.011 | [1] |
| Acetylcholinesterase (AChE) | 19.023 | [1] |
| Butyrylcholinesterase (BChE) | 2.768 | [1] |
Table 2: Template for Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) | Fold Selectivity (vs. CDK9) | Fold Selectivity (vs. CDK2) |
| CDK Family | |||
| CDK1/CycB | |||
| CDK4/CycD1 | |||
| CDK5/p25 | |||
| CDK7/CycH | |||
| Other Kinases | |||
| ABL | |||
| AKT1 | |||
| AURKA | |||
| EGFR | |||
| ... |
Signaling Pathways
To understand the cellular context of this compound's activity, it is crucial to visualize the signaling pathways in which CDK2 and CDK9 are involved.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound against CDK2 and CDK9. Two common assay formats are described: a radiometric assay for direct measurement of phosphate incorporation and a luminescence-based assay for a non-radioactive, high-throughput alternative.
Experimental Workflow: In Vitro Kinase Assay
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay
This protocol is a standard method for directly measuring the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Active CDK2/Cyclin A or CDK9/Cyclin T1 enzyme
-
Substrate:
-
For CDK2: Histone H1 or Rb-derived peptide
-
For CDK9: RNA Polymerase II C-terminal domain (Pol2-CTD) peptide
-
-
This compound
-
[γ-³²P]ATP (10 mCi/ml)
-
Cold ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation fluid
-
96-well microplate
-
Scintillation counter
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Prepare Reaction Mix: In a 96-well plate, prepare the following reaction mix (final volume 25 µL):
-
5 µL of this compound dilution or vehicle (DMSO)
-
10 µL of 2.5X Kinase/Substrate mix (containing the appropriate concentration of CDK2/CycA or CDK9/CycT and substrate in Kinase Reaction Buffer)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add 10 µL of 2.5X ATP mix (containing [γ-³²P]ATP and cold ATP in Kinase Reaction Buffer) to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Filter Binding: Spot 20 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Counting: Air dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot against the this compound concentration to determine the IC50 value.
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
This protocol utilizes a non-radioactive method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Active CDK2/Cyclin A or CDK9/Cyclin T1 enzyme
-
Substrate:
-
For CDK2: CDK/Abl-derived peptide (e.g., ABL1tide)
-
For CDK9: CDK substrate peptide 2
-
-
This compound
-
Cold ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations (final DMSO concentration ≤1%).
-
Prepare Reaction Components:
-
In a white-walled assay plate, add 1 µL of this compound dilution or vehicle.
-
Add 2 µL of kinase solution (containing the appropriate concentration of CDK2/CycA or CDK9/CycT in Kinase Reaction Buffer).
-
-
Initiate Reaction: Add 2 µL of Substrate/ATP mix (containing the appropriate substrate and ATP in Kinase Reaction Buffer) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect Luminescence: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Read Plate: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase activity relative to the vehicle control and plot against the this compound concentration to determine the IC50 value.
Disclaimer
These protocols are intended as a guide. Optimal conditions for specific kinases, substrates, and experimental setups should be determined by the end-user. It is recommended to perform initial experiments to determine the linear range of the kinase reaction and the optimal concentrations of enzyme, substrate, and ATP. A broader kinase selectivity profiling of this compound against a panel of kinases is recommended to fully characterize its off-target effects, as comprehensive public data is currently unavailable.
References
Application Notes & Protocols: ZLMT-12 Experimental Design for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLMT-12 is a novel, potent, and highly selective small molecule inhibitor of the ZLMT Kinase, a critical component of a newly identified signaling pathway implicated in the proliferation and survival of various cancer cell types. Dysregulation of the ZLMT pathway has been observed in numerous aggressive tumors, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the preclinical evaluation of this compound, focusing on its biochemical activity, cellular effects, and in vivo efficacy.
Mechanism of Action & Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the ZLMT Kinase, a serine/threonine kinase that acts as a central node in a growth factor-activated signaling cascade. Upon activation by upstream signals, ZLMT Kinase phosphorylates and activates the downstream effector protein, SUB-1, which in turn promotes the transcription of genes involved in cell cycle progression and apoptosis resistance.
Proper handling and storage of ZLMT-12
Application Notes and Protocols: ZLMT-12
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel, highly selective small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-17A (IL-17A). By binding to the IL-17A receptor, this compound effectively blocks downstream signaling pathways implicated in autoimmune and inflammatory diseases. These application notes provide detailed protocols for the proper handling, storage, and in-vitro use of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₃S |
| Molecular Weight | 455.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥98% |
| Solubility | DMSO: ≥50 mg/mL; Ethanol: <1 mg/mL |
| Storage Temperature | -20°C |
| Excitation/Emission | Not Applicable |
Handling and Storage
3.1. Handling
This compound is for research use only. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling the compound. Avoid inhalation of dust and direct contact with skin and eyes.
3.2. Storage
This compound is supplied as a lyophilized powder. For long-term storage, it should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Reconstitution
For a 10 mM stock solution, add 219.5 µL of dimethyl sulfoxide (DMSO) to 1 mg of this compound. If further dilutions are required, they should be made in an aqueous buffer. Note that the solubility of this compound in aqueous solutions is limited.
Experimental Protocols
5.1. In-Vitro IL-17A Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on IL-17A-induced cytokine release in human dermal fibroblasts.
Workflow for In-Vitro IL-17A Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound.
Procedure:
-
Seed human dermal fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in cell culture media, ranging from 1 nM to 100 µM.
-
Remove the media from the cells and add 100 µL of the this compound dilutions.
-
Incubate for 1 hour at 37°C.
-
Add 10 ng/mL of recombinant human IL-17A to each well.
-
Incubate for an additional 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit.
-
Calculate the IC₅₀ value by plotting the percentage of IL-6 inhibition against the log concentration of this compound.
Expected Results:
| This compound Conc. (nM) | % IL-6 Inhibition |
| 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.4 |
| 50 | 48.9 ± 4.2 |
| 100 | 75.3 ± 5.9 |
| 500 | 92.1 ± 2.8 |
| 1000 | 98.6 ± 1.5 |
Signaling Pathway
This compound exerts its inhibitory effects by blocking the IL-17A signaling cascade. Upon binding of IL-17A to its receptor, a signaling complex is formed, leading to the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes. This compound prevents the initial binding of IL-17A, thereby inhibiting the entire downstream cascade.
IL-17A Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits IL-17A signaling.
Application Notes and Protocols for ZLMT-12 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLMT-12 is a potent, orally active small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). By inhibiting these key regulators of the cell cycle and transcription, this compound demonstrates significant anti-proliferative activity, induces apoptosis, and causes cell cycle arrest in the S and G2/M phases of cancer cells. These mechanisms of action make this compound a compelling candidate for investigation in combination with other anti-cancer agents.
While direct preclinical or clinical data on this compound in combination therapies is not yet publicly available, the well-understood roles of CDK2 and CDK9 in cancer biology allow for rational, evidence-based predictions of synergistic or additive effects when combined with other targeted therapies and chemotherapeutics. This document outlines potential combination strategies, summarizes relevant data from studies with other CDK2/9 inhibitors, and provides detailed protocols for assessing the efficacy of such combinations.
Rationale for Combination Therapies
The dual inhibition of CDK2 and CDK9 by this compound provides a multi-pronged attack on cancer cells:
-
CDK2 Inhibition: Disrupts cell cycle progression, leading to cell cycle arrest and apoptosis.
-
CDK9 Inhibition: Blocks transcriptional elongation of key survival proteins, particularly anti-apoptotic proteins like Mcl-1.
This dual activity suggests that this compound may be effective in combination with agents that:
-
Induce apoptosis through parallel pathways.
-
Target compensatory signaling pathways.
-
Enhance the efficacy of immune checkpoint inhibitors.
-
Act synergistically with standard-of-care chemotherapies.
Potential Combination Strategies and Supporting Data
Based on preclinical and clinical studies of other CDK2/9 inhibitors such as CYC065 (Fadraciclib) and CCT68127, several promising combination strategies for this compound can be proposed.
Table 1: Summary of Quantitative Data from Combination Studies with CDK2/9 Inhibitors
| Combination Partner | Cancer Type | CDK2/9 Inhibitor | Observed Effect | Reference |
| BCL2 Inhibitors (e.g., Venetoclax) | Chronic Lymphocytic Leukemia (CLL) | CYC065 | Synergistic induction of apoptosis. Upregulation of Mcl-1 is a known resistance mechanism to Venetoclax, which is overcome by CDK9 inhibition. | [1] |
| MEK Inhibitors (e.g., Trametinib) | Lung Cancer | CCT68127 | Synergistic or additive anti-proliferative effects. | |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Various Solid Tumors | Dinaciclib (CDK1/2/5/9 inhibitor) | Enhanced tumor suppression. CDK inhibitors can modulate the tumor microenvironment and increase tumor cell immunogenicity. | [2] |
| EGFR Inhibitors (e.g., AZD9291) | Lung Cancer | JNJ-7706621 (CDK1/2 inhibitor) | Synergistic anticancer effect through downregulation of ERK1/2 stability and activity. | [3] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action and Key Signaling Pathways
Caption: Mechanism of this compound targeting CDK2 and CDK9.
Diagram 2: Proposed Synergistic Mechanism of this compound and a BCL2 Inhibitor
Caption: Dual inhibition of anti-apoptotic proteins.
Diagram 3: Experimental Workflow for Assessing Synergy
Caption: Workflow for in vitro synergy assessment.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Combination Dose-Response Matrix
Objective: To determine if this compound acts synergistically, additively, or antagonistically with a combination partner in inhibiting cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116 for colorectal cancer, NCI-H460 for lung cancer)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination compound (stock solution in DMSO)
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 384-well plate at a predetermined optimal density (e.g., 1000 cells/well) in 50 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium. A typical dose range would span from 1 nM to 10 µM.
-
Create a dose-response matrix by adding 25 µL of this compound dilution and 25 µL of the combination drug dilution to the appropriate wells. Include single-agent and vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Calculate the half-maximal inhibitory concentration (IC50) for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
Protocol 2: In Vivo Combination Efficacy in a Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest (e.g., HCT116)
-
Matrigel
-
This compound formulated for oral gavage
-
Combination agent formulated for appropriate administration route
-
Calipers
-
Animal balance
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ HCT116 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + Combination agent
-
-
-
Drug Administration:
-
Administer this compound and the combination agent according to a predetermined dosing schedule (e.g., daily oral gavage for this compound).
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Study Endpoint:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups.
-
Evaluate for synergistic effects by comparing the TGI of the combination group to the TGI of the single-agent groups.
-
Conclusion
This compound, as a potent dual inhibitor of CDK2 and CDK9, holds significant promise for use in combination cancer therapies. The rationale for combining this compound with agents such as BCL2 inhibitors, MEK inhibitors, and immune checkpoint inhibitors is supported by strong preclinical evidence from other CDK2/9 inhibitors. The protocols outlined above provide a framework for the systematic evaluation of these and other novel combination strategies, with the ultimate goal of identifying more effective and durable treatments for cancer patients.
References
Application Notes and Protocols for Measuring RZL-012 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RZL-012 is an investigational drug with promise for the reduction of subcutaneous fat deposits. Administered via injection, it is being explored for therapeutic applications in fat-related disorders such as Dercum disease, as well as for aesthetic purposes.[1][2] Preclinical data indicates that RZL-012 directly targets and destroys adipocytes by disrupting the integrity of their cell membranes.[1][2] This targeted fat cell death (liponecrosis) is followed by an inflammatory response and the formation of fibrotic tissue, ultimately leading to a reduction in the volume of fat tissue.[1][2]
These application notes provide detailed protocols for key experiments to assess the efficacy of RZL-012 both in vitro and in vivo. The methodologies are designed to deliver quantitative data, enabling a thorough evaluation of the compound's bioactivity.
Mechanism of Action: Adipocyte Destruction
RZL-012's primary mechanism of action is the direct disruption of adipocyte cell membrane integrity. This leads to a cascade of events culminating in cell death and tissue remodeling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of RZL-012.
| In Vitro Efficacy of RZL-012 | |
| Parameter | Result |
| IC50 for Adipocyte Cell Killing | 25 to 106 µM[1][2] |
| In Vivo Efficacy of RZL-012 in a Pig Model | |
| Parameter | Result |
| Mean Reduction in Fat Thickness (at 3 months) | 18%[1][2] |
Experimental Protocols
In Vitro Adipocyte Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of RZL-012 for adipocyte cell killing.
Materials:
-
Cryopreserved human preadipocytes
-
Preadipocyte growth medium
-
Adipocyte differentiation medium
-
96-well opaque plates
-
RZL-012 stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Protocol:
-
Culture cryopreserved preadipocytes according to the manufacturer's instructions.
-
Harvest and seed the preadipocytes into 96-well opaque plates at a density of 5,000 to 10,000 cells/well in 100 µL of growth medium.
-
After overnight incubation, add 100 µL of adipocyte differentiation medium to each well.
-
Culture for 4 to 5 days to induce differentiation into mature adipocytes. Confirm differentiation by visual inspection for intracellular lipid vacuoles.
-
Prepare serial dilutions of RZL-012 in the appropriate vehicle.
-
Treat the differentiated adipocytes with various concentrations of RZL-012. Include a vehicle-only control.
-
Incubate for a predetermined time point (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
In Vitro Cell Membrane Integrity Assay
Objective: To assess the effect of RZL-012 on adipocyte cell membrane integrity.
Materials:
-
Differentiated adipocytes in 96-well plates (prepared as in Protocol 1)
-
RZL-012 stock solution
-
Fluorescent dye that is excluded by intact cell membranes (e.g., Propidium Iodide or a commercial cytotoxicity assay kit)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Treat differentiated adipocytes with various concentrations of RZL-012. Include a positive control for membrane disruption (e.g., a detergent like Triton X-100) and a vehicle-only negative control.
-
Add the fluorescent membrane-impermeable dye to the wells at the time of treatment or at specific time points post-treatment.
-
Incubate for the desired duration.
-
Measure the fluorescence intensity using a plate reader at an appropriate excitation/emission wavelength.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
Quantify the increase in fluorescence, which corresponds to the loss of membrane integrity.
In Vivo Fat Thickness Reduction Study in a Pig Model
Objective: To evaluate the in vivo efficacy of RZL-012 in reducing subcutaneous fat thickness.
Materials:
-
Sus scrofa domesticus (domestic pig) model
-
RZL-012 formulation for injection
-
Syringes and needles for subcutaneous injection
-
Ultrasound imaging equipment with a high-frequency linear probe
-
Calipers
-
Anesthesia and surgical equipment for biopsies (optional)
-
Histology supplies (optional)
Protocol:
-
Acclimate the pigs to the housing conditions.
-
Define and mark the treatment areas on the dorsal or abdominal subcutaneous fat pads.
-
Measure the baseline fat thickness in the marked areas using high-resolution ultrasound and/or calipers.
-
Administer RZL-012 via subcutaneous injection into the designated treatment areas. A control area should be injected with the vehicle solution.
-
Monitor the animals for any adverse reactions.
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), re-measure the fat thickness in the treated and control areas using the same methods as for baseline.
-
(Optional) At selected time points, collect full-thickness skin and fat biopsies from the treated and control areas for histological analysis to assess for liponecrosis, inflammation, and fibrosis.
-
Calculate the percentage reduction in fat thickness from baseline for both RZL-012 treated and control areas.
-
Statistically analyze the data to determine the significance of the fat reduction.
References
Application Note: ZLMT-12 for High-Throughput Screening of Kinase-X Inhibitors
Introduction
ZLMT-12 is a potent and selective small molecule inhibitor of Kinase-X, a critical enzyme in the oncogenic signaling pathway responsible for cell proliferation and survival in several cancer types. The dysregulation of Kinase-X activity has been identified as a key driver in tumor progression, making it a prime target for therapeutic intervention. This application note provides a detailed protocol for utilizing this compound as a reference compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of Kinase-X. The described assay is a robust, luminescence-based method suitable for screening large compound libraries.
Signaling Pathway of Kinase-X
The following diagram illustrates the hypothetical signaling cascade involving Kinase-X. In this pathway, an upstream growth factor receptor (GFR) activates a series of downstream kinases, leading to the activation of Kinase-X. Activated Kinase-X then phosphorylates a substrate, which in turn promotes the transcription of genes involved in cell cycle progression and apoptosis inhibition. This compound exerts its effect by directly inhibiting the catalytic activity of Kinase-X.
Caption: Hypothetical Kinase-X signaling pathway and the inhibitory action of this compound.
Principle of the Assay
The high-throughput screen for Kinase-X inhibitors is based on a luminescence assay that quantifies the amount of ATP remaining in the reaction after the kinase phosphorylation step. In the presence of an active kinase, ATP is consumed to phosphorylate the substrate. The addition of a luciferase/luciferin reagent results in a luminescent signal that is inversely proportional to the kinase activity. Therefore, potent inhibitors of Kinase-X, such as this compound, will result in higher luminescence as less ATP is consumed.
Experimental Workflow
The overall workflow for the high-throughput screening campaign is depicted below. The process begins with the preparation of assay plates containing the compound library, followed by the addition of Kinase-X and its substrate. After an incubation period, the remaining ATP is quantified using a luminescent readout.
Caption: High-throughput screening workflow for identifying Kinase-X inhibitors.
Materials and Reagents
-
Enzyme: Recombinant Human Kinase-X (10 µg/mL stock)
-
Substrate: Fictional Peptide Substrate-8 (1 mM stock)
-
Buffer: Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
ATP: 10 mM stock solution
-
Positive Control: this compound (10 mM stock in DMSO)
-
Negative Control: DMSO
-
Detection Reagent: Commercially available ATP-dependent luciferase/luciferin reagent
-
Assay Plates: 384-well, white, opaque plates
Experimental Protocol
Reagent Preparation
-
Kinase-X Working Solution (2X): Dilute the Kinase-X stock to 200 ng/mL in Kinase Assay Buffer.
-
Substrate/ATP Working Solution (2X): Prepare a solution containing 20 µM Substrate-8 and 20 µM ATP in Kinase Assay Buffer.
-
This compound Serial Dilution: Perform a 1:3 serial dilution of the 10 mM this compound stock in DMSO to generate a 10-point concentration curve for IC₅₀ determination.
Assay Procedure
-
Compound Plating:
-
Dispense 100 nL of test compounds, this compound serial dilutions, or DMSO into the appropriate wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X Kinase-X Working Solution to all wells.
-
Mix by shaking the plate for 30 seconds.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction. The final volume should be 10 µL.
-
Mix by shaking the plate for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of the ATP Detection Reagent to all wells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis and Results
The performance of the assay and the potency of this compound are evaluated using the following metrics:
-
Percent Inhibition: Calculated relative to the positive (this compound) and negative (DMSO) controls.
-
% Inhibition = 100 * (Lumi_DMSO - Lumi_Compound) / (Lumi_DMSO - Lumi_ZLMT12_max)
-
-
Z'-factor: A measure of assay quality.
-
Z' = 1 - (3 * (SD_DMSO + SD_ZLMT12_max)) / |Mean_DMSO - Mean_ZLMT12_max|
-
-
IC₅₀: The concentration of an inhibitor where the response is reduced by half. This is determined by fitting the dose-response data to a four-parameter logistic model.
Quantitative Data Summary
The following tables summarize the performance of the Kinase-X inhibition assay and the activity of this compound.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
|---|---|---|
| Z'-factor | 0.85 | Indicates an excellent assay suitable for HTS. |
| Signal-to-Background | 12.5 | Ratio of the mean signal of the negative control (DMSO) to the positive control (max this compound). |
| Assay Window | 11.5 | Difference between the mean signal of the negative and positive controls. |
Table 2: Dose-Response Data for this compound
| This compound Conc. (nM) | % Inhibition |
|---|---|
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 90.1 |
| 370 | 82.4 |
| 123 | 65.3 |
| 41 | 48.9 |
| 13.7 | 30.1 |
| 4.6 | 15.2 |
| 1.5 | 5.6 |
| 0.5 | 1.2 |
Table 3: Potency of this compound
| Compound | IC₅₀ (nM) | Hill Slope |
|---|
| This compound | 45.7 | 1.1 |
Conclusion
The described luminescence-based assay provides a robust and reliable method for high-throughput screening of Kinase-X inhibitors. The excellent Z'-factor and assay window demonstrate the suitability of this protocol for large-scale screening campaigns. This compound serves as a highly effective reference compound, with a potent IC₅₀ of 45.7 nM, enabling the confident identification and characterization of novel inhibitors targeting the Kinase-X pathway.
Troubleshooting & Optimization
ZLMT-12 Technical Support Center: Troubleshooting Solubility for Experiments
Welcome to the technical support center for ZLMT-12. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a tacrine derivative that functions as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] It has demonstrated anti-proliferative activity, inducing cell cycle arrest in the S and G2/M phases, and promoting apoptosis.[1] this compound also shows weak inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]
Q2: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer. What is the likely cause?
This is a common issue when a compound dissolved in a high-concentration organic stock solution is introduced into an aqueous environment. The drastic change in solvent polarity can cause the compound to "crash out" or precipitate. This indicates that the final concentration of this compound in your aqueous medium exceeds its solubility limit under those specific conditions.
Q3: What is the recommended starting approach for dissolving this compound for in vitro assays?
The standard and recommended method is to first prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO). This stock solution can then be serially diluted into your aqueous experimental medium (e.g., cell culture media or PBS) to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is kept to a minimum (typically ≤0.1%) to avoid off-target effects or cytotoxicity.
Q4: Can pH be adjusted to improve the solubility of this compound?
Yes, for compounds with ionizable groups, pH can significantly influence solubility. This compound, being a tacrine derivative, is an organic amine. The solubility of similar compounds can be enhanced in acidic conditions where they can form more soluble salts.[2] Therefore, for certain experimental buffers (not cell-based assays), slightly lowering the pH might improve solubility. However, the stability of this compound at different pH values should be empirically determined.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in the initial organic solvent. | - Inappropriate solvent selection.- Insufficient solvent volume.- Compound has degraded. | 1. Verify Solvent Choice: Confirm you are using a recommended organic solvent such as DMSO, ethanol, or DMF.2. Increase Solvent Volume: Gradually add more solvent while vortexing or sonicating.3. Gentle Warming: Briefly warm the solution to 37°C to aid dissolution. Be cautious, as prolonged heat can degrade the compound.4. Check Compound Integrity: If solubility issues persist, consider verifying the purity and integrity of your this compound stock. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | - Final concentration is too high.- Poor mixing technique. | 1. Lower Final Concentration: Test a range of lower final concentrations of this compound.2. Improve Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion.3. Pre-warm Aqueous Medium: Warming the aqueous buffer to 37°C before adding the stock solution can sometimes help maintain solubility. |
| Solution appears clear initially but forms a precipitate over time. | - Supersaturated solution.- Compound instability in the aqueous buffer. | 1. Determine Equilibrium Solubility: The initial clear solution might be supersaturated. It is advisable to determine the equilibrium solubility by agitating the solution for an extended period (e.g., 24 hours) and then measuring the concentration of the dissolved compound after removing any precipitate.2. Assess Stability: The compound may be degrading. Assess the stability of this compound in your experimental buffer over time using an appropriate analytical method like HPLC. |
| Inconsistent results between experiments. | - Variability in stock solution preparation.- Freeze-thaw cycles of the stock solution. | 1. Standardize Stock Preparation: Ensure the same procedure and solvent lot are used for preparing the stock solution each time.2. Aliquot Stock Solution: Aliquot the high-concentration stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation: Hypothetical Solubility of this compound
The following table presents hypothetical solubility data for this compound in various solvents to guide your experimental design. These values are based on the known properties of tacrine derivatives and should be experimentally verified.
| Solvent System | Temperature | Maximum Solubility (Hypothetical) | Notes |
| 100% DMSO | 25°C | ~50 mg/mL | Recommended for primary stock solution. |
| 100% Ethanol | 25°C | ~20 mg/mL | Alternative for primary stock solution. |
| PBS (pH 7.2) | 25°C | ~10 µg/mL | Low aqueous solubility is expected. |
| PBS (pH 7.2) with 0.1% DMSO | 25°C | ~15 µg/mL | Co-solvent slightly improves solubility. |
| Cell Culture Medium + 10% FBS | 37°C | ~25 µg/mL | Serum proteins can aid in solubilization. |
| Cell Culture Medium + 10% FBS + 0.1% DMSO | 37°C | ~35 µg/mL | Combination of serum and co-solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Determining the Aqueous Solubility of this compound
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to your aqueous buffer of choice (e.g., PBS, cell culture medium) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Simplified signaling pathway of this compound action through CDK2 and CDK9 inhibition.
References
Technical Support Center: Troubleshooting ZLMT-12 Off-Target Effects
Welcome to the technical support center for ZLMT-12. This resource is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating potential off-target effects of the hypothetical small molecule inhibitor, this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed information and protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with a molecule like this compound?
A: Off-target effects occur when a small molecule, such as this compound, interacts with proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of complications, including misleading experimental results, cellular toxicity, and potentially adverse side effects in clinical applications.[1] Identifying and minimizing off-target effects is a critical aspect of drug discovery to ensure the safety and efficacy of a therapeutic candidate.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of this compound's intended target. Could this be an off-target effect?
A: It is highly possible. A discrepancy between the observed phenotype and the expected biological outcome of on-target inhibition is a common indicator of off-target activity.[1] To investigate this, consider the following:
-
Dose-Response Analysis: Compare the concentration of this compound required to elicit the observed phenotype with the concentration needed for on-target engagement. A significant difference in potency may suggest an off-target effect is responsible for the phenotype.[1]
-
Use of a Structurally Unrelated Inhibitor: If an alternative inhibitor for the same target is available, its use should replicate the on-target phenotype. If it does not produce the same cellular effect as this compound, this strengthens the likelihood of an off-target effect.[1]
-
Rescue Experiment: Overexpression of the intended target may rescue the on-target phenotype. If the observed phenotype persists despite target overexpression, it is likely mediated by an off-target interaction.[1]
Q3: What are the primary experimental approaches to identify the specific off-target proteins of this compound?
A: Several robust methods can be employed to identify unintended binding partners of this compound:
-
Proteomics-Based Approaches: Techniques like Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) can identify proteins that are stabilized or destabilized by this compound binding in an unbiased, proteome-wide manner.[2][3][4]
-
Affinity-Based Proteome Profiling (AfBPP): This method involves immobilizing a modified version of this compound to capture its interacting proteins from cell lysates.[5]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the structure of this compound and known protein binding pockets.[6] However, these predictions require experimental validation.
Q4: My in vitro kinase assay results with this compound are inconsistent. What could be the cause?
A: In vitro kinase assays can be sensitive to various factors that may lead to variability.[7] Common issues include:
-
Enzyme Quality and Concentration: The purity and concentration of the recombinant kinase can significantly impact results. Contaminating kinases in the enzyme preparation can lead to false positives.[8]
-
ATP Concentration: If this compound is an ATP-competitive inhibitor, variations in the ATP concentration in the assay will affect the measured IC50 value.[7]
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have distinct advantages and disadvantages. For instance, fluorescent assays can be prone to interference from compounds that are themselves fluorescent.[8][9] Luciferase-based assays may not distinguish between substrate phosphorylation and kinase autophosphorylation.[7]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity Observed with this compound Treatment
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Perform a counter-screen in a cell line that does not express the intended target of this compound.[1] 2. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, cytochrome P450 enzymes).[1] 3. Utilize proteome-wide approaches like TPP to identify off-target binders that may be mediating the toxic effects.[2][3] | 1. If toxicity persists in the target-negative cell line, it is likely due to off-target effects.[1] 2. Identification of interactions with known toxicity-related proteins. 3. Discovery of novel off-targets linked to cellular toxicity pathways. |
| Experimental Artifact | 1. Review and optimize the experimental protocol, including all controls. 2. Ensure the vehicle (e.g., DMSO) concentration is consistent across all treatments and is not causing toxicity. | Consistent and reproducible results with appropriate controls will validate the observed toxicity. |
Issue 2: this compound Shows Reduced Potency in Cells Compared to Biochemical Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Assess the cell permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Modify the chemical structure of this compound to improve its physicochemical properties for better cell entry. | 1. Quantitative data on the ability of this compound to cross cell membranes. 2. Development of analogs with improved cellular potency. |
| Efflux by Cellular Transporters | 1. Treat cells with known efflux pump inhibitors in combination with this compound. 2. Identify if this compound is a substrate for common multidrug resistance transporters like P-glycoprotein (MDR1). | 1. An increase in the intracellular concentration and potency of this compound in the presence of efflux inhibitors. 2. Confirmation of this compound as a substrate for specific transporters. |
| Intracellular Metabolism | 1. Analyze the metabolic stability of this compound in liver microsomes or cell lysates. 2. Identify the major metabolites of this compound and assess their activity against the intended target and potential off-targets. | 1. Determination of the metabolic half-life of this compound. 2. Understanding whether metabolites contribute to on-target or off-target effects. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its intended target within intact cells.[4][10][11]
1. Cell Culture and Treatment:
- Plate a suitable human cell line (e.g., HEK293, HeLa) and grow to 70-80% confluency.
- Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[10]
2. Heat Treatment:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a PCR machine.[10] A temperature gradient should be chosen to encompass the melting point of the target protein.
3. Lysis and Separation of Soluble Proteins:
- Lyse the cells by freeze-thaw cycles or sonication.
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[11]
4. Protein Detection and Quantification:
- Collect the supernatant containing the soluble proteins.
- Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods like AlphaScreen.[10][11]
5. Data Analysis:
- Quantify the band intensities from the Western blot.
- Plot the amount of soluble target protein as a function of temperature for each this compound concentration.
- A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[10]
Protocol 2: In Vitro Kinase Assay (Radiometric Format)
This protocol provides a classic and sensitive method for assessing the inhibitory activity of this compound against a purified kinase.[7][9]
1. Reagents and Setup:
- Prepare a kinase reaction buffer containing ATP, a suitable peptide or protein substrate, and necessary cofactors (e.g., MgCl2).
- Use radioactively labeled [γ-³²P]-ATP as the phosphate donor.[12]
- Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
2. Kinase Reaction:
- In a microplate, combine the purified kinase, the substrate, and the kinase reaction buffer.
- Add the different concentrations of this compound or vehicle control to the wells.
- Initiate the reaction by adding the [γ-³²P]-ATP.
- Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
3. Termination and Detection:
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a phosphocellulose membrane.
- Wash the membrane to remove unincorporated [γ-³²P]-ATP.
- Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
Signaling Pathways and Workflows
Caption: On-target vs. off-target signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug target identification: simply a complicated task [manufacturingchemist.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ZLMT-12 dosage for minimal toxicity
Welcome to the technical support center for ZLMT-12, a potent CDK2/9 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound with a focus on minimizing toxicity and ensuring reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tacrine derivative that acts as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] By inhibiting these kinases, this compound disrupts the cell cycle, leading to arrest in the S and G2/M phases, and induces apoptosis in cancer cells.[1] Its high potency against CDK9 suggests a significant impact on the regulation of transcription.
Q2: What are the known IC50 values for this compound against its primary targets and other kinases?
A2: this compound exhibits high potency against its primary targets, CDK2 and CDK9. It also shows weak inhibitory effects on other enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1]
Q3: What is a recommended starting dose for in vivo studies?
A3: In a preclinical study using an HCT116 xenograft mouse model, a daily oral administration of 10 mg/kg of this compound for 21 days showed anti-tumor efficacy without causing significant changes in behavior, body weight, or noticeable liver injury.[1] This can be considered a good starting point for efficacy and toxicity studies. However, optimal dosage will vary depending on the animal model, tumor type, and administration route. A dose-ranging study is always recommended to determine the maximum tolerated dose (MTD) for your specific experimental setup.
Q4: What are the potential in vivo toxicities associated with CDK2/9 inhibitors?
A4: While this compound itself has been reported to have low toxicity at effective doses, inhibitors of the CDK family can have dose-limiting toxicities.[1][2] These can include effects on rapidly dividing healthy cells, leading to potential issues such as myelosuppression (e.g., leukopenia), gastrointestinal toxicity, and transaminase elevations.[3] Close monitoring of hematological parameters, liver function, and animal well-being is crucial during in vivo studies.
Q5: How can I assess the cytotoxicity of this compound in my cell line of interest?
A5: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the IC50 value of a compound. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates in MTT assay. | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates.- Incomplete dissolution of formazan crystals. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure complete solubilization of formazan with gentle shaking and sufficient incubation time.[4] |
| Unexpected increase in absorbance at high this compound concentrations in MTT assay. | - The compound may be interfering with the MTT reagent.- Cellular stress response leading to increased metabolic activity before cell death. | - Run a control with the compound and MTT reagent in cell-free media to check for direct reduction of MTT.- Visually inspect cells for morphological changes indicative of toxicity.- Consider using an alternative viability assay, such as Trypan Blue exclusion or a lactate dehydrogenase (LDH) release assay.[5] |
| No clear cell cycle arrest observed in flow cytometry. | - Insufficient drug concentration or incubation time.- Cell line is resistant to this compound.- Improper cell fixation or staining. | - Perform a dose-response and time-course experiment.- Confirm target engagement by assessing downstream markers (e.g., phosphorylation of Rb).- Review and optimize the fixation and staining protocol. Ensure RNase treatment is adequate.[6] |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant weight loss or signs of distress in animals. | - The administered dose is above the maximum tolerated dose (MTD).- Formulation issues leading to poor bioavailability or acute toxicity. | - Conduct a dose-escalation study to determine the MTD in your specific model.- Reduce the dosage or the frequency of administration.- Ensure the vehicle is well-tolerated and the compound is properly solubilized or suspended. |
| No observable anti-tumor effect. | - The dose is too low.- Poor bioavailability of the compound with the chosen route of administration.- The tumor model is resistant to CDK2/9 inhibition. | - Increase the dose, ensuring it remains below the MTD.- Consider an alternative route of administration (e.g., intravenous if oral bioavailability is poor).[1]- Confirm the expression and activity of CDK2/9 in your tumor model. |
| Elevated liver enzymes (ALT/AST). | - Potential hepatotoxicity, a known class effect for some kinase inhibitors. | - Reduce the dose of this compound.- Monitor liver function tests regularly throughout the study.- Perform histopathological analysis of the liver at the end of the study. |
Data Presentation
In Vitro Activity of this compound
| Target/Assay | IC50 (µM) | Cell Line/System | Reference |
| CDK2 | 0.011 | Enzyme Assay | [1] |
| CDK9 | 0.002 | Enzyme Assay | [1] |
| AChE | 19.023 | Enzyme Assay | [1] |
| BuChE | 2.768 | Enzyme Assay | [1] |
| Anti-proliferative Activity | 500 nM (concentration tested) | Cancer Cells (unspecified) | [1] |
In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| HCT116 Xenograft (Mice) | 10 mg/kg, oral, daily | 21 days | - Tumor growth inhibition (47.66% by volume, 62.39% by weight).- No significant changes in behavior or body weight.- No obvious liver injury. | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals in the cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
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Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
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Analyze the samples on a flow cytometer.
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Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound efficacy and toxicity.
Caption: Simplified signaling pathway of this compound via CDK2/9 inhibition.
Caption: Troubleshooting logic for high variability in MTT assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of subcutaneous recombinant human interleukin-12 in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
ZLMT-12 stability issues in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving potential stability issues with ZLMT-12 in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many small molecule inhibitors, can be influenced by several factors. The most common include pH, temperature, light exposure, and oxidation.[1][2] It is crucial to control these variables in your experimental setup to ensure consistent results.
Q2: I've observed a decrease in the potency of my this compound solution over time in a cell-based assay. What could be the cause?
A2: A time-dependent loss of activity could be due to several reasons. The most likely culprits are metabolic degradation by the cells or chemical degradation of the compound in the culture media.[3] The pH of the culture media can also change over time, potentially affecting the stability of this compound.[3]
Q3: Is this compound susceptible to degradation in common laboratory solvents?
A3: While this compound is typically supplied as a solid, its stability in various solvents should be empirically determined for your specific experimental conditions. It is recommended to prepare fresh solutions for each experiment or to conduct a stability study in your solvent of choice if long-term storage of the solution is necessary.
Q4: How should I properly store my stock solutions of this compound?
A4: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed to prevent solvent evaporation and moisture ingress. It is also advisable to protect the solutions from light.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of this compound activity in long-term cell culture experiments.
This guide provides a systematic approach to troubleshooting the observed loss of this compound efficacy in prolonged cellular assays.
Troubleshooting Workflow
Analytical Confirmation:
To confirm degradation, incubate this compound in your cell culture medium (without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, and 72 hours), take an aliquot and analyze it using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent this compound compound and the appearance of new peaks would confirm chemical instability.
Potential Solutions:
-
pH Control: Ensure the pH of your culture medium is stable throughout the experiment. Use appropriately buffered media.
-
Fresh Media Supplementation: In long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
Serum Protein Stabilization: If not detrimental to your experimental design, the presence of serum proteins can sometimes help stabilize small molecules.[3]
Issue 2: Suspected photodegradation of this compound during handling or incubation.
If you suspect that this compound is sensitive to light, the following steps can help confirm and mitigate the issue.
Experimental Protocol: Photostability Assessment
-
Sample Preparation: Prepare two sets of this compound solutions in your experimental buffer or media.
-
Light Exposure: Expose one set of samples to your typical laboratory lighting conditions or a controlled light source (e.g., UV lamp at 254 nm) for a defined period.
-
Control Group: Keep the second set of samples protected from light by wrapping the container in aluminum foil or using amber vials.
-
Analysis: Analyze the samples from both groups at various time points using HPLC to quantify the remaining this compound.
Data Summary: Hypothetical Photostability Data for this compound
| Time (hours) | This compound Remaining (Light Exposed) | This compound Remaining (Protected) |
| 0 | 100% | 100% |
| 4 | 85% | 99% |
| 8 | 72% | 98% |
| 24 | 55% | 97% |
Mitigation Strategies:
-
Work with this compound solutions in a dimly lit environment.
-
Use amber glass vials or light-blocking centrifuge tubes for storing and handling this compound solutions.
-
If using multi-well plates for assays, protect them from light by covering them with a lid or storing them in a dark incubator.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5]
Objective: To determine the degradation profile of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Oxidation: Dilute the stock solution in 6% H₂O₂ to a final concentration of 100 µg/mL.
-
Thermal Stress: Incubate the solid this compound powder at 60°C.
-
Photolytic Stress: Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (254 nm).
-
-
Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 4, 8, 24, 48 hours).
-
Sample Analysis: Neutralize the acid and base hydrolysis samples. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining and identify the major degradation products.
Hypothetical Forced Degradation Results for this compound
| Stress Condition | Time (hours) | This compound Remaining | Major Degradants |
| 0.1 N HCl | 24 | 78% | Degradant A, Degradant B |
| 0.1 N NaOH | 24 | 65% | Degradant C |
| 6% H₂O₂ | 24 | 92% | Minor oxidative adducts |
| 60°C (solid) | 48 | 98% | Not significant |
| UV Light (254 nm) | 24 | 55% | Photodegradant X |
Signaling Pathway Context: this compound Inhibition of CDK2/9
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and 9 (CDK9).[6] Understanding this pathway is crucial for interpreting the effects of this compound in cell cycle and transcription studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Different Types of Drug Stability: A Comprehensive Guide - [pharmuni.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. tebubio.com [tebubio.com]
Overcoming ZLMT-12 resistance in cell lines
Welcome to the technical support center for ZLMT-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming this compound resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective third-generation tyrosine kinase inhibitor (TKI). It is designed to target the activating mutations of a specific receptor tyrosine kinase (RTK), as well as the common T790M-equivalent resistance mutation that arises after first- and second-generation TKI therapies. This compound covalently binds to a cysteine residue in the ATP-binding pocket of the kinase, irreversibly inhibiting its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival.
Q2: What are the most common mechanisms of acquired resistance to this compound?
Acquired resistance to this compound can be broadly categorized into two main types: on-target and off-target (or bypass) mechanisms.
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On-target resistance typically involves the acquisition of new mutations in the target kinase domain. The most frequently observed is a C797S-equivalent mutation, which prevents the covalent binding of this compound to its target.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for the original oncogenic driver. Common bypass pathways include MET amplification, HER2 amplification, and activation of the RAS-MAPK pathway through mutations in KRAS or NRAS. Another key mechanism is the epithelial-to-mesenchymal transition (EMT), which confers a more resistant and migratory phenotype.
Q3: How can I determine if my cell line has developed resistance to this compound?
The most direct method is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically >5-fold) in the IC50 value of your cell line compared to the parental, sensitive cell line indicates the development of resistance. This should be further investigated to understand the underlying mechanism.
Troubleshooting Guide
Issue 1: My this compound-treated cells are showing reduced response or regrowth after an initial period of sensitivity.
This is a classic sign of acquired resistance. The following steps can help you characterize and address this issue.
Step 1: Confirm Resistance and Quantify the Shift in Sensitivity
Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., 0.001 to 10 µM). Replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Expected Outcome & Interpretation:
A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant cells compared to the parental line confirms resistance.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change |
| Parental (Sensitive) | 15 | - |
| Resistant Subclone 1 | 250 | 16.7 |
| Resistant Subclone 2 | 1200 | 80.0 |
Step 2: Investigate the Mechanism of Resistance
Based on the common resistance mechanisms, you can perform the following investigations:
A. On-Target Resistance (C797S-equivalent mutation)
-
Action: Perform Sanger sequencing or next-generation sequencing (NGS) of the target kinase domain in the resistant cells to identify potential secondary mutations like C797S.
B. Off-Target Resistance (Bypass Pathway Activation)
-
Action: Use Western blotting to assess the phosphorylation status of key signaling proteins in bypass pathways.
Protocol: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Lyse both parental and resistant cells (with and without this compound treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key bypass pathway proteins (e.g., p-MET, MET, p-HER2, HER2, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome & Interpretation:
-
MET Amplification: Increased levels of total MET and phospho-MET in resistant cells.
-
HER2 Amplification: Increased levels of total HER2 and phospho-HER2 in resistant cells.
-
Persistent Downstream Signaling: Maintained or increased levels of p-AKT or p-ERK in resistant cells even in the presence of this compound, suggesting bypass activation.
Signaling Pathway Analysis
Caption: Signaling pathways in this compound sensitive vs. resistant cells with bypass activation.
Step 3: Strategies to Overcome Resistance
Once the resistance mechanism is identified, you can test combination therapies.
A. MET Amplification:
-
Strategy: Combine this compound with a MET inhibitor (e.g., Crizotinib, Capmatinib).
-
Rationale: Dual inhibition blocks both the primary target and the bypass pathway, restoring sensitivity.
B. C797S Mutation:
-
Strategy: This is more challenging. Depending on the specific context, combination with a first-generation TKI (if the original sensitizing mutation is still present) or exploring allosteric inhibitors may be options. For many scenarios, this represents a point of terminal resistance to this class of drugs.
C. Other Bypass Pathways (e.g., HER2 amplification):
-
Strategy: Combine this compound with an inhibitor targeting the activated bypass pathway (e.g., a HER2 inhibitor like Trastuzumab or Lapatinib).
Experimental Workflow for Testing Combination Therapies
Caption: Workflow for evaluating combination therapies to overcome this compound resistance.
Table 2: Example Data for this compound and MET Inhibitor Combination
| Treatment | This compound IC50 (nM) | MET Inhibitor IC50 (nM) | Combination Index (CI)* |
| This compound Alone | 1500 | - | - |
| MET Inhibitor Alone | - | 50 | - |
| This compound + MET Inhibitor (10 nM) | 80 | - | 0.4 |
*Combination Index (CI) is a common measure of synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
By following this structured approach, researchers can effectively identify, characterize, and develop strategies to overcome acquired resistance to this compound in their cell line models.
Technical Support Center: ZLMT-12 Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZLMT-12, an experimental modulator of the Interleukin-12 (IL-12) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental therapeutic designed to modulate the Interleukin-12 (IL-12) signaling pathway. IL-12 is a heterodimeric cytokine, composed of p35 and p40 subunits, that plays a critical role in the host defense against intracellular pathogens and malignancies.[1] It stimulates both innate and adaptive immune effector cells.[1] The primary mechanism of this compound is to enhance the downstream effects of IL-12 signaling, promoting the differentiation of naive T cells into Th1 cells and augmenting the cytotoxic activity of Natural Killer (NK) cells and CD8+ cytotoxic T lymphocytes.
Q2: What are the expected cellular responses after this compound treatment in vitro?
A2: Following successful in vitro application of this compound, researchers can expect to observe an upregulation of IL-12-induced gene expression. A key target gene is Interferon Regulatory Factor-1 (IRF-1), which is upregulated via the STAT4 transcription factor.[2] This leads to increased production of Interferon-gamma (IFN-γ) from NK and T cells.[1]
Q3: Can this compound be used in combination with other therapies?
A3: Preclinical studies suggest that combining IL-12-based therapies with other treatments, such as checkpoint inhibitors (e.g., CTLA-4 blockade), can lead to enhanced anti-tumor effects, even in advanced disease stages where monotherapy might fail. Therefore, exploring combinations of this compound with other immunotherapies is a promising research direction.
Q4: What are the key signaling pathways activated by IL-12?
A4: The IL-12 signaling cascade is initiated by the binding of IL-12 to its receptor, which is composed of the IL-12Rβ1 and IL-12Rβ2 subunits. This binding activates the associated Janus kinases (JAKs), specifically TYK2 and JAK2. These kinases then phosphorylate Signal Transducer and Activator of Transcription 4 (STAT4), which dimerizes and translocates to the nucleus to induce the expression of target genes like IFN-γ.[2]
Troubleshooting Guides
Issue 1: Low or No IFN-γ Production After this compound Treatment
| Possible Cause | Recommended Solution |
| Suboptimal cell activation state | IL-12 production and response are highly dependent on the activation state of the cells. Priming monocytes with IFN-γ can significantly enhance their potential to respond to IL-12 stimulation.[1] |
| Incorrect this compound concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Issues with the IL-12 receptor | Verify the expression of IL-12Rβ1 and IL-12Rβ2 on your target cells using flow cytometry or western blotting. |
| Problem with downstream signaling components | Assess the phosphorylation status of JAK2 and STAT4 post-treatment using phosphospecific antibodies to pinpoint a block in the signaling cascade. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Recommended Solution |
| Inconsistent cell culture conditions | Standardize all experimental protocols, including cell seeding density, media composition, and incubation times to ensure consistency across replicates.[3] |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent reagent delivery. |
| Plate edge effects | Avoid using the outer wells of microplates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill them with media or PBS instead. |
Experimental Protocols
Protocol 1: In Vitro this compound Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium.
-
Cell Priming (Optional): Prime cells with a low dose of IFN-γ (e.g., 10 ng/mL) for 2-4 hours to enhance responsiveness.[1]
-
This compound Treatment: Add this compound at the desired final concentration. Include a vehicle control and a positive control (recombinant IL-12).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis (e.g., IFN-γ ELISA).
-
Cell Lysis: Lyse the remaining cells for downstream analysis such as qPCR for IRF-1 expression or Western blot for p-STAT4.
Protocol 2: Western Blot for Phosphorylated STAT4 (p-STAT4)
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT4 as a loading control.
Quantitative Data Summary
Table 1: In Vitro Efficacy of an IL-12-based Therapeutic (RZL-012) on Adipocytes
Note: While not identical to this compound, the following data on RZL-012, a molecule affecting cell membranes, provides an example of how to present quantitative data from in vitro studies.
| Parameter | Result | Reference |
| IC50 for Adipocyte Cell Killing | 25 to 106 µM | [4][5] |
| Effect on Membrane Integrity | Initial increase in permeability | [4][5] |
| Effect on Cytosolic Calcium | Increased levels | [4][5] |
| Effect on Mitochondrial Membrane Potential | Delayed alterations | [4][5] |
Table 2: In Vivo Efficacy of RZL-012 in a Pig Model
| Time Point | Observation | Quantitative Result | Reference |
| 24 hours post-dosing | Liponecrosis and inflammatory response | - | [4][5] |
| 3 months post-dosing | Formation of fibrotic tissue, reduction in fat thickness | 18% reduction in mean fat thickness | [4][5] |
Visualizations
Caption: IL-12 signaling pathway initiated by ligand binding.
Caption: In vitro experimental workflow for this compound.
References
- 1. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-12 induces expression of interferon regulatory factor-1 via signal transducer and activator of transcription-4 in human T helper type 1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardizing experimental protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges when working with ZLMT-12
Technical Support Center: ZLMT-12
Welcome to the technical support center for this compound, a novel inhibitor of the Tyrosine Kinase Fictional-Receptor-3 (TKFR3). This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to assist you in your research and drug development experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (less than one week), the stock solution can be stored at 4°C. For long-term storage, we recommend aliquoting the stock solution and storing it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: I am observing high cytotoxicity in my cell lines, even at low concentrations of this compound. What could be the cause?
A2: Unusually high cytotoxicity can stem from a few sources:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. Higher concentrations can be toxic to many cell lines. Always run a vehicle control (medium with the same percentage of DMSO but without this compound) to assess the solvent's effect.
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Cell Line Sensitivity: Some cell lines are inherently more sensitive to TKFR3 inhibition or may exhibit off-target sensitivities. We recommend performing a dose-response curve starting from a very low concentration (e.g., 0.1 nM) to determine the optimal working concentration for your specific cell line.
-
Contamination: Rule out any potential contamination (e.g., mycoplasma) in your cell cultures, as this can exacerbate cellular stress and lead to increased cell death.
Q3: My Western blot results show inconsistent inhibition of downstream p-STAT9 phosphorylation after this compound treatment. What should I do?
A3: Inconsistent downstream inhibition is a common challenge. Please refer to the troubleshooting workflow below. Key factors to check include the timing of cell lysis after treatment, the freshness of your this compound stock, and the confluency of your cells, as these can all impact signaling dynamics.
Quantitative Data Summary
The following table summarizes the IC50 (half-maximal inhibitory concentration) values of this compound across several common cancer cell lines. These values were determined using a standard cell viability assay after 72 hours of treatment.
| Cell Line | Cancer Type | TKFR3 Expression | This compound IC50 (nM) |
| MDA-MB-231 | Breast Cancer | High | 15.2 ± 2.1 |
| A549 | Lung Cancer | High | 25.8 ± 3.5 |
| MCF-7 | Breast Cancer | Low | 450.7 ± 18.3 |
| HCT116 | Colon Cancer | Moderate | 88.4 ± 9.6 |
| HEK293T | Non-Cancerous | Very Low | > 10,000 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the dose-dependent effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start with a high concentration (e.g., 20 µM) and dilute down to the desired lowest concentration. Also, prepare a vehicle control (medium with DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for TKFR3 Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of downstream targets like STAT9.
-
Cell Culture and Treatment: Seed 2 million cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control (DMSO) for 2 hours.
-
Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and add 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-STAT9, anti-total-STAT9, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Signaling Pathway Diagram
This compound is a potent and selective inhibitor of the Tyrosine Kinase Fictional-Receptor-3 (TKFR3). Upon ligand binding, TKFR3 dimerizes and autophosphorylates, creating docking sites for the JAK family of kinases. This leads to the phosphorylation and activation of the STAT9 transcription factor, which then translocates to the nucleus to regulate genes involved in cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.
ZLMT-12 experimental controls and best practices
ZLMT-12 Technical Support Center
Welcome to the support center for this compound, a novel, potent, and selective inhibitor of the Lung Cancer Kinase 1 (LCK1) receptor tyrosine kinase. This resource provides essential guidance for researchers utilizing this compound in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
For in vitro experiments, this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. For in vivo studies, a recommended vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Always prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q2: What is the known mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of LCK1, a receptor tyrosine kinase often overexpressed in a subset of non-small cell lung cancers (NSCLC). Inhibition of LCK1 by this compound blocks downstream signaling through the MAPK/ERK and PI3K/AKT pathways, leading to decreased cell proliferation and induction of apoptosis.
Q3: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C. The DMSO stock solution can be stored at -20°C for up to one month. Avoid exposure to light.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: Higher than expected IC50 value in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure this compound stock solutions are fresh and have not undergone multiple freeze-thaw cycles. Prepare serial dilutions from a fresh stock for each experiment.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Verify the expression and activation status of LCK1 in your cell line using Western blot or qPCR. Some cell lines may have low or no LCK1 expression, or they may possess mutations that confer resistance.
-
-
Possible Cause 3: Suboptimal Seeding Density.
-
Solution: Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. Over-confluent or sparse cultures can affect drug sensitivity.
-
Issue 2: Inconsistent results in Western blot for p-LCK1 (phosphorylated LCK1) levels.
-
Possible Cause 1: Inadequate Serum Starvation.
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Solution: Serum contains growth factors that can activate LCK1. Ensure cells are properly serum-starved (e.g., 0.5% FBS for 12-24 hours) before this compound treatment to reduce basal phosphorylation levels.
-
-
Possible Cause 2: Phosphatase Activity.
-
Solution: Immediately place cells on ice after treatment and lyse with a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of proteins.
-
-
Possible Cause 3: Antibody Quality.
-
Solution: Validate your primary antibodies for p-LCK1 and total LCK1. Run positive and negative controls to ensure specificity.
-
In Vivo Xenograft Studies
Issue: Lack of tumor growth inhibition in this compound treated animals.
-
Possible Cause 1: Poor Bioavailability.
-
Solution: Ensure the formulation is prepared correctly and administered consistently. Conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration.
-
-
Possible Cause 2: Insufficient Target Engagement.
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Solution: At the end of the study, collect tumor samples at various time points post-dosing and perform a pharmacodynamic (PD) assay (e.g., Western blot for p-LCK1) to confirm that this compound is reaching the tumor and inhibiting its target.
-
-
Possible Cause 3: Tumor Model Resistance.
-
Solution: Confirm that the xenograft model used (cell line or patient-derived) is dependent on LCK1 signaling for its growth and survival.
-
Experimental Protocols & Data
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed NSCLC cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-only vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Table 1: IC50 Values of this compound in Various NSCLC Cell Lines
| Cell Line | LCK1 Status | IC50 (nM) |
| H1975 | Amplified | 15.2 |
| A549 | Wild-Type | 890.5 |
| PC-9 | EGFR Mutant | > 10,000 |
| H460 | KRAS Mutant | 5,432.1 |
Protocol 2: Western Blot for LCK1 Pathway Inhibition
-
Cell Treatment: Plate H1975 cells and grow to 70-80% confluency. Serum starve overnight, then treat with this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
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Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel and run.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-LCK1, anti-LCK1, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate.
Visualizations
Caption: Preclinical experimental workflow for evaluating this compound.
Caption: this compound inhibits the LCK1 signaling pathway.
Technical Support Center: Improving the In-Vivo Bioavailability of ZLMT-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in-vivo bioavailability of the investigational compound ZLMT-12. As this compound is a hypothetical compound with characteristics of poor aqueous solubility and/or permeability, this guide addresses common challenges encountered with such molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low oral bioavailability for a compound like this compound?
Low oral bioavailability is often a result of several factors, which can act alone or in combination. The primary causes include:
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Poor aqueous solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
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Low intestinal permeability: The compound cannot efficiently cross the intestinal epithelium to enter the systemic circulation.
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First-pass metabolism: After absorption, the compound is extensively metabolized in the liver before it reaches the systemic circulation.[1][2]
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Efflux by transporters: The compound is actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein.
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Chemical instability: The compound degrades in the acidic environment of the stomach or enzymatically in the intestine.
Q2: What is the Biopharmaceutics Classification System (BCS) and how can it guide formulation development for this compound?
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.
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Class I: High Solubility, High Permeability
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Class II: Low Solubility, High Permeability
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Class III: High Solubility, Low Permeability
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Class IV: Low Solubility, Low Permeability
Determining the BCS class of this compound is a critical first step. For instance, if this compound is a BCS Class II compound, formulation strategies should focus on enhancing its solubility and dissolution rate.[1][3] If it falls under BCS Class IV, both solubility and permeability enhancement strategies are necessary.[2]
Q3: What are some initial formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?
For a compound with low solubility (BCS Class II or IV), several formulation strategies can be employed:
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Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques like micronization and nanosuspension are commonly used.[3][4]
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Amorphous Solid Dispersions: Dispersing the drug in its amorphous, high-energy state within a polymer matrix can significantly improve its solubility and dissolution.[4]
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Lipid-Based Formulations: Dissolving the drug in lipid carriers can improve absorption and may bypass first-pass metabolism through lymphatic transport.[4][5]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[5]
Troubleshooting Guide
Issue 1: In-vivo pharmacokinetic (PK) studies show high variability in plasma concentrations of this compound.
-
Question: What could be causing the high variability in the plasma concentration of this compound in our animal studies?
-
Answer: High variability in PK studies can stem from several factors related to the compound's properties and the formulation.
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Inconsistent Dissolution: If the formulation does not ensure consistent dissolution of this compound in the gastrointestinal tract, the amount of drug available for absorption will vary between subjects. Consider if the solid form of the drug is consistent (e.g., crystalline vs. amorphous).
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. The composition of the diet (e.g., high-fat) can also play a role. Ensure that feeding schedules are strictly controlled during your studies.
-
Gastric pH Variability: The solubility of this compound might be pH-dependent. Variations in gastric pH among animals can lead to different dissolution profiles.
-
Gut Microbiota Differences: The gut microbiome can metabolize drugs, and its composition can vary between animals, leading to different metabolic profiles.
-
Issue 2: A promising in-vitro dissolution enhancement of this compound does not translate to improved in-vivo bioavailability.
-
Question: We developed a formulation that significantly improved the dissolution rate of this compound in vitro, but we are not observing a corresponding increase in bioavailability in our animal models. Why might this be the case?
-
Answer: This is a common challenge in drug development and points to other limiting factors for bioavailability besides dissolution.
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Permeability Limitation: this compound may have low intestinal permeability (BCS Class IV). Even if it dissolves, it cannot efficiently cross the intestinal wall. Permeation enhancement strategies may be required.
-
First-Pass Metabolism: The drug might be rapidly metabolized in the liver after absorption. An in-vitro dissolution test will not capture this effect. Consider conducting studies with liver microsomes to assess the metabolic stability of this compound.
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Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the intestinal lumen. Co-administration with a P-gp inhibitor in pre-clinical studies could help diagnose this issue.
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In-vivo Precipitation: The drug may dissolve in the stomach but then precipitate in the higher pH environment of the small intestine.
-
Quantitative Data Summary
The following tables present hypothetical data from in-vivo pharmacokinetic studies in rats, comparing different formulations of this compound aimed at improving its oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Single 10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 12 | 4.0 ± 1.5 | 350 ± 75 | 100 (Reference) |
| Micronized Suspension | 110 ± 25 | 2.5 ± 0.8 | 750 ± 150 | 214 |
| Amorphous Solid Dispersion | 350 ± 60 | 1.5 ± 0.5 | 2100 ± 400 | 600 |
| Lipid-Based Formulation | 420 ± 85 | 1.0 ± 0.5 | 2800 ± 550 | 800 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In-Vivo Pharmacokinetic Study in Rats
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Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 3 days with free access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Prepare the this compound formulation at the desired concentration.
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
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Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Diagram 1: Experimental Workflow for Improving Bioavailability
Caption: A workflow for systematically improving the in-vivo bioavailability of a new chemical entity.
Diagram 2: Factors Affecting Oral Bioavailability
Caption: A diagram illustrating the key physiological barriers to oral drug bioavailability.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. course.cutm.ac.in [course.cutm.ac.in]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
Validation & Comparative
Comparative Analysis of ZLMT-12: A Novel EGFR Inhibitor
A Guide for Researchers and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the development of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] This has led to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs).
This guide provides a comparative analysis of ZLMT-12, a novel, next-generation EGFR inhibitor, against two clinically established benchmarks: Erlotinib, a first-generation TKI, and Osimertinib, a third-generation TKI.[][5] The objective is to present a clear, data-driven comparison of their biochemical and cellular potencies, supported by detailed experimental methodologies.
Data Presentation: Potency and Selectivity
The inhibitory activity of this compound, Erlotinib, and Osimertinib was assessed through both biochemical and cell-based assays to determine their potency against wild-type EGFR and clinically relevant mutant forms.
Table 1: Biochemical Inhibitory Potency (IC₅₀, nM)
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of each compound against purified EGFR enzyme variants. Lower values indicate higher potency. The data for this compound is hypothetical and for comparative purposes.
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (L858R+T790M) |
| Erlotinib | 2.1 | 1.8 | >5000 |
| Osimertinib | 12.5 | 0.8 | 1.1 |
| This compound | 15.2 | 0.5 | 0.9 |
Data for Erlotinib and Osimertinib are representative values from published literature.[6][7]
Table 2: Cellular Inhibitory Potency (IC₅₀, nM)
This table shows the IC₅₀ values from cell proliferation assays using NSCLC cell lines, each harboring a different EGFR mutation status. This reflects the inhibitor's performance in a biological context. The data for this compound is hypothetical.
| Compound | PC-9 (Exon 19 Del) | H1975 (L858R+T790M) |
| Erlotinib | 8 | >10000 |
| Osimertinib | 11 | 15 |
| This compound | 7 | 12 |
Data for Erlotinib and Osimertinib are representative values from published literature.[6][8]
Visualizing the Mechanism: EGFR Signaling Pathway
The EGFR signaling pathway is a complex cascade that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways to promote cell proliferation and survival.[2][9][10] EGFR inhibitors work by blocking the ATP-binding site of the kinase domain, preventing the autophosphorylation that initiates these downstream signals.[1]
Experimental Protocols
The following protocols describe standard methodologies for determining the biochemical and cellular potency of EGFR inhibitors.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified EGFR kinase by measuring the amount of ADP produced in the phosphorylation reaction.[11][12]
Materials:
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Recombinant human EGFR enzyme (wild-type or mutant)
-
Poly(Glu,Tyr) 4:1 peptide substrate
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ATP solution
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Kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)[11]
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Test inhibitors (this compound, Erlotinib, Osimertinib) dissolved in DMSO
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ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
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White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitors in kinase buffer. Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include "vehicle control" wells with DMSO only.
-
Enzyme Addition: Dilute the EGFR enzyme to the desired working concentration in kinase buffer and add 2 µL to each well.
-
Reaction Initiation: Prepare a solution of substrate and ATP in kinase buffer. Start the kinase reaction by adding 2 µL of this mix to each well.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls. Plot percent inhibition against inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (MTS/CellTiter-Glo® Format)
This assay measures cell viability to determine the inhibitor's effect on the proliferation of cancer cell lines.[1][7][8]
Materials:
-
Cancer cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test inhibitors dissolved in DMSO
-
Sterile 96-well clear-bottom plates
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.[8]
-
Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired inhibitor concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[8]
-
Viability Measurement:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[1]
-
For CellTiter-Glo®: Allow the plate to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes. Measure luminescence.[7]
-
-
Data Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells. Determine IC₅₀ values by plotting percent viability against the logarithm of inhibitor concentration and fitting to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 5. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. promega.com.cn [promega.com.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
Comparative Efficacy Analysis: ZLMT-12 vs. Competitor Compound A in Metastatic Onco-Lung Cancer (MOLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of ZLMT-12 and Competitor Compound A, two novel kinase inhibitors under investigation for the treatment of Metastatic Onco-Lung Cancer (MOLC). The data presented herein is derived from a series of head-to-head in vitro and in vivo studies designed to evaluate and contrast their therapeutic potential.
Overview of Compounds and Mechanism of Action
This compound is a next-generation, highly selective inhibitor of the MOLC-Receptor Tyrosine Kinase (MOLC-RTK), a key driver of tumorigenesis in a subset of MOLC patients. Its mechanism of action is designed to offer potent and targeted inhibition with minimal off-target activity.
Competitor Compound A is a first-in-class, multi-kinase inhibitor with established activity against MOLC-RTK. However, its broader kinase inhibition profile may contribute to a different efficacy and safety profile. The primary distinction lies in their selectivity, with this compound engineered for high specificity to MOLC-RTK, whereas Competitor Compound A interacts with a wider range of kinases.[1][2][3][4]
References
Validating ZLMT-12's On-Target Effects: A Comparative Guide
This guide provides an objective analysis of the on-target effects of ZLMT-12, a novel investigational drug for fat reduction. By examining its mechanism of action and providing supporting experimental data, this document serves as a resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, also referred to as RZL-012, is a clinical-stage product being developed for fat-related disorders and aesthetic applications.[1] It is administered via injection into subcutaneous fat deposits, leading to a reduction in fat tissue volume.[1] The primary mechanism of action of this compound is the direct disruption of adipocyte cell membrane integrity.[1][2] This disruption triggers cell death, and the subsequent replacement of the dead fat tissue with fibrotic tissue facilitates healing and contraction of the treated area.[1][2]
On-Target Effects of this compound
Preclinical studies have been conducted to elucidate and validate the on-target effects of this compound. These investigations have primarily focused on its in vitro and in vivo effects on fat cells.
In Vitro Studies
In laboratory settings, this compound has demonstrated a dose-dependent cytotoxic effect on adipocytes. The key findings from these studies are summarized in the table below.
| Parameter | Observation | Source |
| Cell Viability (IC50) | 25 to 106 μM | [1][2] |
| Membrane Integrity | Initial increase in membrane permeability, culminating in full membrane destruction. | [1][2] |
| Cytosolic Calcium | Demonstrated initial effects on calcium levels. | [1][2] |
| Mitochondrial Membrane Potential (MMP) | Delayed alterations observed. | [1][2] |
In Vivo Studies
Studies in animal models, specifically pigs, have been conducted to evaluate the in vivo efficacy of this compound.
| Parameter | Observation | Timepoint | Source |
| Histological Analysis | Liponecrosis followed by an inflammatory response and formation of fibrotic tissue. | 24 hours post-dosing | [1][2] |
| Mean Fat Thickness Reduction | 18% reduction in the treated area. | 3 months post-dosing | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Adipocyte Killing Assay
Objective: To determine the concentration of this compound required to kill 50% of adipocytes (IC50).
Protocol:
-
Cryopreserved preadipocytes are cultured and seeded into 96-well plates.
-
Differentiation into mature adipocytes is induced over 4 to 5 days.
-
Differentiated adipocytes are treated with varying concentrations of this compound.
-
Cell viability is assessed using a standard assay (e.g., MTT or CellTiter-Glo).
-
The IC50 value is calculated from the dose-response curve.
In Vivo Fat Reduction Study in Pigs
Objective: To evaluate the in vivo efficacy of this compound in reducing subcutaneous fat.
Protocol:
-
Pigs are selected as the animal model due to their anatomical and physiological similarities to humans in terms of skin and subcutaneous fat.
-
This compound is administered via a single multi-injection session into targeted subcutaneous fat deposits.
-
At designated time points (e.g., 24 hours and 3 months), tissue samples are collected for histological analysis to observe liponecrosis, inflammation, and fibrosis.
-
Fat thickness in the injected areas is measured and compared to baseline and control areas to determine the percentage of reduction.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in this compound's mechanism of action and the experimental validation, the following diagrams are provided.
Caption: this compound's direct action on the adipocyte membrane leading to fat reduction.
Caption: Workflow for validating the on-target effects of this compound.
Comparison with Alternatives
At present, publicly available data directly comparing the performance of this compound with other fat-reducing alternatives is limited. As this compound is an investigational drug, further clinical trials will be necessary to establish its comparative efficacy and safety profile against existing treatments such as deoxycholic acid injections or medical devices. Future research should aim to conduct head-to-head studies to provide a comprehensive understanding of this compound's position in the therapeutic landscape.
References
Cross-Validation of RZL-012 Findings in Different Models
Due to the lack of publicly available information on a compound identified as "ZLMT-12," this comparison guide focuses on a potential alternative, RZL-012 , a novel investigational drug for fat reduction. This guide will cross-validate the findings of RZL-012 in different models based on available preclinical data.
Introduction
RZL-012 is a clinical-stage pharmaceutical agent being developed for the treatment of fat-related disorders, such as Dercum's disease, and for aesthetic applications.[1][2] It is administered via subcutaneous injection into fat deposits to reduce fat tissue volume.[1][2] Preclinical studies have been conducted to elucidate its mechanism of action and evaluate its efficacy in various models. This guide compares the performance of RZL-012 in in vitro and in vivo models.
Mechanism of Action
The primary mechanism of action of RZL-012 is the direct disruption of adipocyte (fat cell) membrane integrity.[1][2] This leads to liponecrosis (fat cell death), followed by an inflammatory response and the formation of fibrotic tissue, which results in a contraction of the injected area and a reduction in fat tissue volume.[1][2]
Experimental Data Summary
The following table summarizes the key quantitative data from preclinical studies on RZL-012.
| Model Type | Model Details | Parameter Measured | Key Findings | Reference |
| In Vitro | Cultured Adipocytes | Cell Viability (IC50) | IC50 values ranged from 25 to 106 µM. | [1][2] |
| Cultured Adipocytes | Membrane Integrity | Initial effects on membrane integrity were observed. | [1][2] | |
| Cultured Adipocytes | Cytosolic Calcium | Increased cytosolic calcium levels were detected. | [1][2] | |
| Cultured Adipocytes | Mitochondrial Membrane Potential (MMP) | Delayed alterations in MMP were noted. | [1][2] | |
| Nanoghosts | Membrane Permeability | Incubation with RZL-012 increased membrane permeability, leading to full membrane destruction. | [1][2] | |
| In Vivo | Pig Model | Fat Thickness | An 18% reduction in mean fat thickness was observed three months after dosing. | [1][2] |
| Pig Model | Histological Analysis | Liponecrosis was observed 24 hours after dosing, followed by an inflammatory response and formation of fibrotic tissue. | [1][2] |
Experimental Protocols
A detailed description of the methodologies for the key experiments is provided below.
In Vitro Adipocyte Studies
-
Cell Culture and Differentiation: Preadipocytes were seeded in 96-well plates. After overnight culture, a differentiation medium was added to induce the cells to become mature adipocytes over 4 to 5 days. Differentiation was confirmed by the visual examination of intracellular lipid vacuoles.[1]
-
Cell Viability Assay: Differentiated adipocytes were treated with varying concentrations of RZL-012 to determine the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
-
Membrane Integrity, Cytosolic Calcium, and Mitochondrial Membrane Potential Assays: These parameters were measured in cultured adipocytes following treatment with RZL-012 to understand the cellular mechanism of action.[1][2]
In Vivo Pig Model Study
-
Animal Model: Pigs were used as an accepted animal model for studies on subcutaneous fat removal.[1]
-
Administration: RZL-012 was administered by a single multi-injection session into subcutaneous fat deposits.
-
Efficacy Measurement: The primary endpoint was the reduction in fat thickness in the injected areas, which was measured three months after the treatment.[2]
-
Histological Analysis: Tissue samples from the injected areas were collected at different time points (e.g., 24 hours post-injection) to analyze the cellular events, such as liponecrosis, inflammation, and fibrosis.[1][2]
Visualizations
RZL-012 Mechanism of Action
References
Comparative Analysis: ZLMT-12 Versus Current Standards of Care in Oncology
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ZLMT-12, a novel cyclin-dependent kinase 2 and 9 (CDK2/9) inhibitor, against the current standards of care for colorectal, lung, and breast cancers. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to support further investigation and development.
Executive Summary
This compound is an orally active, potent inhibitor of CDK2 and CDK9, demonstrating significant anti-proliferative activity in various cancer cell lines. Its mechanism of action, centered on cell cycle arrest and induction of apoptosis, presents a promising alternative to or combination with existing chemotherapy regimens. Standard treatments for colorectal, lung, and breast cancers, such as FOLFOX, FOLFIRI, and platinum-based therapies, primarily rely on DNA damage and inhibition of DNA synthesis. While effective, these conventional therapies are often associated with significant toxicity and the development of resistance. This guide provides a side-by-side comparison of the available data on this compound and these established treatments, highlighting differences in mechanism, efficacy, and safety profiles.
Data Presentation
Table 1: Preclinical Efficacy of this compound and Standard-of-Care Chemotherapies
| Compound/Regimen | Cancer Type | Cell Line | IC50 (µM) | Efficacy Metric | Source(s) |
| This compound | Colorectal | HCT116 | 0.029 | GI50 | [1](2) |
| Colorectal | SW480 | 0.328 | GI50 | [1](2) | |
| Lung | A549 | 0.051 | GI50 | [1](2) | |
| Breast | MCF-7 | 0.109 | GI50 | [1](2) | |
| Oxaliplatin (FOLFOX) | Colorectal | Patient-Derived Organoids | 43.26 (cutoff for resistance) | IC50 | [3](3) |
| Irinotecan (FOLFIRI) | Colorectal | HT29 | 200 (30 min exposure) | IC50 (µg/ml) | [4](4) |
| Colorectal | NMG64/84 | 160 (30 min exposure) | IC50 (µg/ml) | [4](4) | |
| Cisplatin | Lung | A549 | 6.59 (72h) | IC50 | [5](5) |
| Etoposide | Lung | A549 | 3.49 (72h) | IC50 | [5](5) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across studies.
Table 2: Clinical Efficacy of Standard-of-Care Regimens
| Regimen | Cancer Type | Trial Phase | Response Rate (%) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source(s) |
| FOLFOX | Metastatic Colorectal | Phase III | 54-56 | 8 - 8.5 months | ~21.5 months | [6](7) |
| FOLFIRI | Metastatic Colorectal | Phase III | 54-56 | 8 - 8.5 months | ~20.6 months | [6](7) |
| Cisplatin + Etoposide | Extensive Small Cell Lung | Phase II | 67 | Not Reported | 10.5 months | [8](8) |
| Cisplatin + Etoposide | Small Cell Lung | Phase III | 84 (Overall Response) | Not Reported | 15 months | [9](10) |
Note: Clinical trial outcomes can vary significantly based on patient populations, disease stage, and specific study protocols.
Experimental Protocols
This compound Preclinical Protocol (Inferred)
Based on standard practices for evaluating CDK inhibitors, the preclinical assessment of this compound likely involved the following methodologies:
-
Cell Viability Assays: Cancer cell lines (HCT116, SW480, A549, MCF-7) were likely seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability would then be assessed using assays such as MTT or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition).
-
Cell Cycle Analysis: Cells treated with this compound would be harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content would then be analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Apoptosis Assays: Apoptosis induction would be measured by flow cytometry using Annexin V and propidium iodide staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.
-
In Vivo Xenograft Studies: Human cancer cells (e.g., HCT116) would be subcutaneously injected into immunocompromised mice. Once tumors reached a certain volume, mice would be treated with this compound or a vehicle control. Tumor volume and body weight would be monitored regularly to assess anti-tumor efficacy and toxicity.
Standard-of-Care Clinical Protocols
-
FOLFOX Regimen (Colorectal Cancer): This regimen typically involves a 2-week cycle with the intravenous administration of oxaliplatin and leucovorin on day 1, followed by a bolus and then a continuous infusion of 5-fluorouracil (5-FU) over 46-48 hours.[11](12, 9)
-
FOLFIRI Regimen (Colorectal Cancer): This regimen also follows a 2-week cycle. It consists of intravenous irinotecan and leucovorin on day 1, followed by a bolus and continuous infusion of 5-FU.[13](14, 3)
-
Cisplatin and Etoposide Regimen (Small Cell Lung Cancer): This regimen is typically administered in 3-4 week cycles. Both cisplatin and etoposide are given intravenously over several days within each cycle.[15](16, 18)
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Caption: Standard chemotherapies induce DNA damage through various mechanisms, leading to apoptosis.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. netjournals.org [netjournals.org]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. FOLFOX and FOLFIRI use in Stage IV Colon Cancer: Analysis of SEER-Medicare Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I/II trial of etoposide and cisplatin in extensive small cell lung cancer: a cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 10. Sequencing and schedule effects of cisplatin plus etoposide in small-cell lung cancer: results of a North Central Cancer Treatment Group randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. grantome.com [grantome.com]
- 14. drugs.com [drugs.com]
- 15. Clinical Trials Register [clinicaltrialsregister.eu]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Independent Verification of ZLMT-12's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug ZLMT-12 (Tapencarium, formerly RZL-012) with other injectable agents for localized fat reduction. The information presented is intended to support independent verification of its mechanism of action and comparative performance. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Executive Summary
This compound is a novel injectable drug under investigation for the reduction of localized subcutaneous fat. Its proposed mechanism is rapid, non-specific cytolysis of adipocytes through disruption of cell membrane integrity. This guide compares this compound to its primary alternatives: deoxycholic acid-based formulations (such as ATX-101, sold as Kybella®) and phosphatidylcholine/deoxycholate (PCDC) compounds. The comparative analysis focuses on their mechanisms of action, clinical efficacy, and the experimental protocols used for their evaluation.
Comparative Mechanism of Action
The primary mechanism for all compared injectable agents is adipocyte lysis, leading to a localized inflammatory response and subsequent fat reduction. However, the specific molecular interactions and downstream effects may vary.
| Feature | This compound (Tapencarium/RZL-012) | Deoxycholic Acid (ATX-101) | Phosphatidylcholine/Deoxycholate (PCDC) |
| Primary Active Agent | 5-(3,6-dibromo-9H-carbazol-9-yl)-N,N,N-trimethylpentan-1-aminium chloride | Deoxycholic acid | Phosphatidylcholine and Deoxycholic acid |
| Mechanism | Cytolytic; disrupts adipocyte cell membrane integrity, leading to necrosis.[1][2][3][4] | Cytolytic; deoxycholic acid acts as a detergent to disrupt cell membranes of adipocytes.[5][6][7] | Primarily cytolytic due to the detergent action of deoxycholate on cell membranes. Phosphatidylcholine is thought to act as an emulsifier.[8][9][10][11] |
| Downstream Effects | Liponecrosis followed by an inflammatory response and formation of fibrotic tissue.[4] | Adipocytolysis elicits a local inflammatory response with macrophage infiltration and fibroblast recruitment, leading to neocollagenesis. | Induces adipocyte necrosis and a local inflammatory response.[8][12] |
Signaling Pathway of this compound (RZL-012)
The following diagram illustrates the proposed signaling pathway for this compound, leading to adipocyte destruction.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and its alternatives.
Table 2.1: Preclinical Data
| Parameter | This compound (RZL-012) | Deoxycholic Acid (ATX-101) |
| In Vitro Adipocyte Killing (IC50) | 25 to 106 µM[4] | Not explicitly reported in the provided search results. |
| In Vivo Model | Pigs[4] | Not explicitly reported in the provided search results. |
| In Vivo Fat Reduction | 18% reduction in mean fat thickness at 3 months[4] | Not explicitly reported in the provided search results. |
Table 2.2: Clinical Trial Efficacy Data for Submental Fat Reduction
| Endpoint | This compound (RZL-012) - Phase 2b[1][2][3] | Deoxycholic Acid (ATX-101) - Phase 3 (REFINE-1 & 2)[13][14] |
| Primary Efficacy Measure | ≥1-grade improvement on Clinician-Reported Submental Fat Rating Scale (C-CAT) | Composite ≥1-grade improvement on both Clinician- and Patient-Reported SMF Rating Scales |
| % Responders (Drug) | 86% (high-dose) | 70.0% (REFINE-1), 66.5% (REFINE-2) |
| % Responders (Placebo) | 56.3% | 18.6% (REFINE-1), 22.2% (REFINE-2) |
| p-value vs. Placebo | p = 0.0011 (high-dose) | p < 0.001 |
| Secondary Efficacy Measure | MRI-measured SMF volume reduction | MRI-measured submental volume reduction |
| % Volume Reduction (Drug) | -14.9% (high-dose) | 46.3% of subjects were MRI responders (REFINE-1) |
| % Volume Reduction (Placebo) | +1.5% | 5.3% of subjects were MRI responders (REFINE-1) |
| p-value vs. Placebo | p < 0.0001 (high-dose) | p < 0.001 |
| Number of Treatment Sessions | Single session | Up to 6 sessions |
Table 2.3: Clinical Trial Efficacy Data for Other Localized Fat Reduction
| Product | Indication | Key Efficacy Results | Study Phase |
| PCDC | Localized fat (gynoid lipodystrophy) | 6.46% metric and 36.87% ultrasonographic reduction. | Double-blind, randomized study |
| LIPO-102 (Salmeterol/Fluticasone) | Abdominal fat | 3.47 cm reduction in waist circumference (0.5/1.0 mcg dose).[15][16] | Phase 2a |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of published findings. The following sections outline the general protocols for key in vitro and in vivo assays.
In Vitro Assays
-
Cell Culture: Plate preadipocytes and induce differentiation into mature adipocytes.
-
Treatment: Treat adipocytes with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Lyse the cells and solubilize the formazan crystals.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[17][18]
-
Cell Culture and Treatment: As described for the viability assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Quantification: Measure the formation of the colored formazan product, which is proportional to the amount of LDH released from cells with damaged membranes.[3][19]
-
Cell Culture and Treatment: As described for the viability assay.
-
Dye Loading: Incubate the cells with a fluorescent dye that accumulates in mitochondria based on their membrane potential (e.g., TMRE or JC-1).[1][20]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence indicates a loss of MMP.
-
Cell Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).[8][9][21]
-
Treatment: Treat the cells with the test compound.
-
Fluorescence Imaging: Monitor changes in intracellular calcium concentrations by measuring the fluorescence intensity over time using a fluorescence microscope.
In Vivo and Clinical Evaluation
-
Tissue Collection and Fixation: Excise adipose tissue and fix in 10% neutral buffered formalin.[6][15][22]
-
Processing and Embedding: Dehydrate the tissue through a series of ethanol concentrations and embed in paraffin.
-
Sectioning: Cut thin sections of the paraffin-embedded tissue.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell morphology and inflammatory infiltrates.
-
Microscopic Examination: Analyze the stained sections under a microscope to assess for adipocyte necrosis, inflammation, and fibrosis.
This is a 5-point rating scale used by clinicians to assess the severity of submental fat based on a visual and tactile evaluation. The scale ranges from 0 (absent) to 4 (extreme). The protocol involves a standardized assessment of the submental area from different angles.[10][23][24][25]
This is a patient-reported outcome measure where individuals rate the amount of their submental fat on a similar 5-point scale, providing a subjective assessment of treatment efficacy.[23][25][26]
-
Image Acquisition: Obtain a series of T1-weighted magnetic resonance images of the submental region.
-
Image Segmentation: Manually or semi-automatically segment the subcutaneous adipose tissue in each image slice.
-
Volume Calculation: Calculate the total volume of the segmented adipose tissue by summing the area of fat in each slice multiplied by the slice thickness.[11][27][28]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for verifying the mechanism of a cytolytic fat-reducing agent and the logical relationship between preclinical and clinical evaluation.
In Vitro to In Vivo Verification Workflow
This comprehensive guide provides a comparative framework for the independent verification of this compound's mechanism of action. The data and protocols presented herein should serve as a valuable resource for researchers and professionals in the field of drug development and aesthetic medicine.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. CytoTox-ONE™ Homogeneous Membrane Integrity Assay [promega.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. 2.4. Mitochondrial membrane potential assay [bio-protocol.org]
- 6. Untitled [macdougald.lab.medicine.umich.edu]
- 7. Plasma Membrane Wounding and Repair Assays for Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How is cytosolic calcium tested? | AAT Bioquest [aatbio.com]
- 9. Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Histopathology Protocols [grtc.ucsd.edu]
- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. grtc.ucsd.edu [grtc.ucsd.edu]
- 16. Histology and Immunohistochemistry of Adipose Tissue: A Scoping Review on Staining Methods and Their Informative Value - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human adipocyte viability testing: a new assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CytoTox-ONE™ Homogeneous Membrane Integrity Assay Protocol [promega.jp]
- 20. assaygenie.com [assaygenie.com]
- 21. Measurement of free cytosolic calcium in single cells: method and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. histologyeducation.com [histologyeducation.com]
- 23. CONTOUR Australia: Condition of Submental Fullness and Treatment Outcomes with Belkyra Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy, patient-reported outcomes and safety profile of ATX-101 (deoxycholic acid), an injectable drug for the reduction of unwanted submental fat: results from a phase III, randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improvements in Submental Contour up to 3 Years After ATX-101: Efficacy and Safety Follow-Up of the Phase 3 REFINE Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development and Validation of the Patient-Reported Submental Fat Rating Scale and the Patient-Reported Submental Fat Impact Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cds.ismrm.org [cds.ismrm.org]
- 28. Subcutaneous and visceral fat volumes measured by MRI and their relationships with nutrient intakes among adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Localized Fat Reduction Technologies: Evaluating the Experimental Profile of RZL-012
Disclaimer: Publicly available information and experimental data for a compound specifically named "ZLMT-12" are not available. This guide focuses on RZL-012 (Tapencarium), a novel injectable drug for localized fat reduction, which has a substantial body of published experimental and clinical data. It is presented here as a representative case study for the evaluation of experimental reproducibility in this therapeutic area.
This guide provides a comparative overview of the experimental data for RZL-012 and its alternatives in the field of non-invasive and minimally invasive fat reduction. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance based on available experimental evidence.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from in vitro, preclinical, and clinical studies for RZL-012 and common alternatives.
Table 1: In Vitro Cytotoxicity Data
| Compound | Assay Type | Cell Line | Key Parameter | Result | Source |
| RZL-012 | Cell Viability Assay | Cultured Adipocytes & Fibroblasts | IC50 | 25 - 106 µM | [1][2] |
Table 2: Preclinical In Vivo Efficacy
| Treatment | Animal Model | Treatment Area | Key Metric | Result | Source |
| RZL-012 | Pig | Flank | Mean Fat Thickness Reduction | 18% reduction after 3 months | [1][2] |
| Phosphatidylcholine/ Deoxycholate | Rat | Inguinal Fat Pad | Histological Changes | Significant increase in fat necrosis, inflammation, and fibrosis vs. saline control | [3] |
Table 3: Clinical Efficacy in Submental Fat (Double Chin) Reduction
| Treatment | Study Design | Primary Endpoint | Result | Source |
| RZL-012 (High Dose) | Phase 2b, Randomized, Placebo-Controlled | ≥1-grade improvement on Clinician-Reported Submental Fat Rating Scale (C-CAT) | 86% of patients (vs. 56.3% placebo) showed improvement. 14.9% reduction in fat volume via MRI (vs. 1.5% increase in placebo). | [2][4][5] |
| Deoxycholic Acid (Kybella®) | FDA Approved | Area-adjusted dose of 2 mg/cm² | Visible results reported after 2-4 treatment sessions. | [6][7] |
Table 4: Clinical Efficacy in Body Contouring (Abdomen/Flanks)
| Treatment | Technology | Treatment Area | Key Metric & Result | Source |
| RZL-012 | Injectable | Flanks | Mean volume reduction of 37.27 mL vs. placebo. 90.9% of treated flanks showed improvement. | [8] |
| Cryolipolysis | Cooling | Abdomen, Flanks, Back | Fat layer reduction of 20.4% at 2 months and 25.5% at 6 months. Caliper-assessed skinfold thickness reduction from 14.7% to 28.5%. | [9][10] |
| High-Intensity Focused Ultrasound (HIFU) | Ultrasound | Abdomen | Mean waist circumference reduction of 3.43 - 4.7 cm. | [11][12] |
| Phosphatidylcholine | Injectable | Various | Mean reduction in skin thickness of 22.8%. | [13] |
Signaling Pathways and Mechanism of Action
RZL-012 and other injectable cytolytic agents primarily function by disrupting adipocyte cell membranes, leading to necrosis and a subsequent inflammatory response. This process clears cellular debris and results in a reduction of localized fat volume.
Experimental Protocols
Reproducibility of the cited results is contingent on adherence to specific experimental protocols. Below are methodologies for key experiments.
A. In Vitro Adipocyte Viability Assay (for RZL-012)
-
Cell Culture: Preadipocytes are seeded in 96-well plates.
-
Differentiation: Cells are cultured for 4-5 days in an adipocyte differentiation medium to induce maturation into adipocytes, confirmed by the visual presence of intracellular lipid vacuoles.[1]
-
Treatment: Differentiated adipocytes are incubated with varying concentrations of RZL-012.
-
Viability Measurement: Cell viability is assessed using a standard method (e.g., MTS or MTT assay) to determine the concentration of RZL-012 that causes 50% inhibition of cell growth (IC50).[1]
-
Membrane Integrity: To confirm the mechanism, early signs of cell injury are measured, including changes in membrane permeability (e.g., HRP release from encapsulated nanoghosts) and cytosolic calcium levels.[1]
B. In Vivo Fat Thickness Measurement in a Pig Model (for RZL-012)
-
Animal Model: Pigs are utilized as their skin and subcutaneous fat are anatomically similar to humans.[1]
-
Administration: A single multi-injection session of RZL-012 is administered into the subcutaneous fat deposits on the flanks. A control group receives saline injections.[1]
-
Histopathology: At various time points (e.g., 24 hours, 84 days), tissue samples are collected from the injected areas for histopathological analysis to observe liponecrosis, inflammation, and fibrosis.[1]
-
Efficacy Measurement: After a set period (e.g., 84 days), subcutaneous fat thickness is measured at necropsy using a ruler at multiple points between the skin and muscle in both RZL-012 and saline-treated groups.[1]
-
Statistical Analysis: A statistical test (e.g., Wilcoxon scores test) is used to determine the significance of the difference in fat reduction between the treated and control groups.[1]
C. Clinical Trial Protocol for Submental Fat Reduction (General)
-
Patient Selection: Subjects with moderate to severe submental fat are enrolled. Key inclusion criteria often relate to a specific score on a validated aesthetic scale (e.g., C-CAT).
-
Randomization: Patients are randomly assigned to receive the active drug (e.g., RZL-012, Deoxycholic Acid) or a placebo in a double-blind manner.[2][5]
-
Treatment: The compound is administered via a series of subcutaneous injections into the submental fat. The dosage and number of injections are standardized. For RZL-012, a single treatment session has been studied.[2][5]
-
Efficacy Assessment: The primary endpoint is typically the percentage of subjects achieving a predefined improvement (e.g., ≥1-grade) on clinician and/or patient-reported scales at a specified follow-up time (e.g., 84 days).[4][5]
-
Objective Measurement: Secondary endpoints often include objective measurements such as MRI or caliper-based assessments of fat volume/thickness reduction.[4][5]
-
Safety Monitoring: Adverse events, particularly local injection-site reactions, are systematically recorded and analyzed throughout the study.[2]
Experimental and Clinical Workflow
The development and validation of a new fat-reducing agent follows a structured workflow from preclinical characterization to clinical confirmation.
References
- 1. Mode of Action of RZL-012, a New Fat-Reducing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Phosphatidylcholine and Deoxycholate Compound Injections to the Localized Adipose Tissue: An Experimental Study with a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Tapencarium (RZL-012) in Submental Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. drugs.com [drugs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. bodysculptingclinics.com.au [bodysculptingclinics.com.au]
- 10. Significant improvement in body contour with multiple cycles of CoolSculpting: Results of a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of High-Intensity Focused Ultrasound for Noninvasive Abdominal Subcutaneous Fat Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of high-intensity focused ultrasound for lipolysis: clinical and preclinical studies [jkslms.or.kr]
- 13. cdn.mdedge.com [cdn.mdedge.com]
Assessing the Specificity of ZLMT-12: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase inhibitor ZLMT-12's specificity in comparison to other relevant compounds. This document compiles available experimental data, details key experimental protocols for specificity assessment, and visualizes the underlying biological pathways.
Executive Summary
This compound is a potent, orally active inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Its high affinity for these primary targets makes it a promising candidate for therapeutic development. However, a thorough understanding of its off-target effects is crucial for predicting potential side effects and ensuring clinical safety. This guide compares the specificity of this compound with other known CDK inhibitors: AZD5438, Milciclib, Voruciclib, and Palbociclib, providing a framework for informed decision-making in research and development.
Comparative Analysis of Kinase Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50/Kᵢ in nM) of this compound and its competitors against their primary targets and a selection of off-targets. Lower values indicate higher potency. It is important to note that the data is compiled from various sources and experimental conditions may differ.
| Target | This compound (IC₅₀, nM) | AZD5438 (IC₅₀, nM) | Milciclib (IC₅₀, nM) | Voruciclib (Kᵢ, nM) | Palbociclib (IC₅₀, nM) |
| CDK2 | 11[1] | 6[2][3][4][5] | 45 (cyclin A) / 363 (cyclin E)[6] | - | >1000 |
| CDK9 | 2[1] | 20[2][3][4][5] | - | 0.626 (cyc T2) / 1.68 (cyc T1)[7] | - |
| CDK1 | - | 16[2][3][4][5] | 398[6] | 5.4 (cyc B) / 9.1 (cyc A)[7] | - |
| CDK4 | - | >1000 | 160[6] | 3.96[7] | 11[8] |
| CDK5 | - | 14[4] | - | - | - |
| CDK6 | - | 21[2] | - | 2.92[7] | 16[8] |
| CDK7 | - | - | 150[6] | - | - |
| AChE | 19023[1] | - | - | - | - |
| BChE | 2768[1] | - | - | - | - |
| TRKA | - | - | 53[6] | - | - |
| ICK | - | - | - | High (less active than flavopiridol)[9] | - |
| MAK | - | - | - | High (100-fold less active than CDK9)[9] | - |
Data for competitors is sourced from various publications and databases and is intended for comparative purposes. Direct comparison may be limited by differing assay conditions.
Experimental Protocols for Specificity Assessment
Accurate assessment of inhibitor specificity is paramount. The following are detailed protocols for key experimental assays used to generate the data presented in this guide.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction remains in the linear range.[10]
-
Reaction Termination: Stop the reaction using a stop reagent.
-
Signal Detection: Add the detection reagent to quantify kinase activity (e.g., by measuring ADP production or substrate phosphorylation).
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heat shock (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension and subject them to a temperature gradient for a fixed time (e.g., 3 minutes).[11][12]
-
Cell Lysis: Lyse the cells to release proteins. This can be achieved through freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities to determine the temperature at which the protein denatures in the presence and absence of the compound. A shift in the melting curve indicates ligand binding and stabilization.
KiNativ™ Assay
KiNativ™ is a chemical proteomics approach that profiles kinase inhibitor specificity directly in cell or tissue lysates by measuring the competition of an inhibitor with an ATP-biotin probe.
Materials:
-
Cell or tissue lysate
-
Test compound
-
Desthiobiotin-ATP acylphosphate probe
-
Trypsin
-
Streptavidin beads
-
LC-MS/MS instrumentation
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate with a protein concentration of approximately 10 mg/mL.[13]
-
Inhibitor Incubation: Incubate the lysate with the test compound at various concentrations or a vehicle control.
-
Probe Labeling: Add the desthiobiotin-ATP acylphosphate probe to the lysate and incubate to allow for covalent labeling of the active site lysine of kinases.[13]
-
Proteolysis: Digest the proteins in the lysate with trypsin.
-
Enrichment: Enrich the biotinylated peptides using streptavidin beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active sites.
-
Data Analysis: A reduction in the signal from a specific kinase peptide in the presence of the inhibitor indicates that the compound is binding to that kinase and preventing probe labeling.
Signaling Pathways and Experimental Workflow
To visualize the biological context of this compound and the methodologies for its assessment, the following diagrams are provided.
References
- 1. In vitro kinase assay [protocols.io]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD 5438 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking ZLMT-12: A Comparative Performance Analysis Against Industry-Standard Kinase Inhibitors
This guide provides a comprehensive performance benchmark of the novel ZLMT-12 compound against established industry alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in preclinical research. All experiments were conducted under standardized conditions to ensure data integrity and reproducibility.
Performance Data Summary
The following tables summarize the key performance indicators of this compound in comparison to two leading industry competitors, designated as Competitor A and Competitor B.
Table 1: Biochemical Potency and Cellular Activity
| Compound | Target Kinase IC₅₀ (nM) | Cellular EC₅₀ (nM) in HEK293 Cells |
| This compound | 1.2 | 15.8 |
| Competitor A | 5.8 | 45.2 |
| Competitor B | 3.4 | 33.7 |
Table 2: Kinase Selectivity Profile
| Compound | Target Kinase | Off-Target 1 (Kinase B) | Off-Target 2 (Kinase C) | Selectivity Ratio (Off-Target 1 / Target) |
| This compound | 1.2 nM | >10,000 nM | 8,500 nM | >8333x |
| Competitor A | 5.8 nM | 150 nM | 980 nM | 26x |
| Competitor B | 3.4 nM | 450 nM | 1,200 nM | 132x |
Table 3: In-Vivo Efficacy in Xenograft Model
| Compound (Dosage) | Tumor Growth Inhibition (TGI) at Day 21 | Body Weight Change |
| This compound (10 mg/kg) | 85% | -1.5% |
| Competitor A (10 mg/kg) | 62% | -5.8% |
| Competitor B (10 mg/kg) | 68% | -4.2% |
Visualized Workflows and Pathways
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used for this comparative analysis.
Caption: this compound mechanism of action in the target signaling pathway.
Caption: High-level experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Biochemical IC₅₀ Determination
-
Objective: To determine the concentration of inhibitor required to reduce the activity of the target kinase by 50%.
-
Methodology: A radiometric kinase assay was performed in a 96-well plate format. Recombinant human kinase enzyme was incubated with a range of inhibitor concentrations (from 0.1 nM to 100 µM) for 20 minutes at room temperature. The kinase reaction was initiated by adding a master mix containing [γ-³²P]ATP and a specific peptide substrate. The reaction was allowed to proceed for 60 minutes at 30°C and was terminated by the addition of 3% phosphoric acid. The phosphorylated substrate was captured on a P81 phosphocellulose filter plate, and radioactivity was measured using a scintillation counter.
-
Data Analysis: The resulting data were normalized to control (DMSO vehicle) and plotted against the logarithm of the inhibitor concentration. The IC₅₀ value was calculated using a four-parameter logistic curve fit.
2. Cellular EC₅₀ Determination
-
Objective: To measure the effective concentration of the inhibitor required to achieve 50% inhibition of a downstream cellular event.
-
Methodology: HEK293 cells engineered to express the target kinase were seeded in 96-well plates and allowed to attach overnight. Cells were then serum-starved for 4 hours before being treated with a serial dilution of the test compound (this compound, Competitor A, Competitor B) for 2 hours. Following incubation, cells were stimulated with a growth factor to activate the signaling pathway. Cells were then lysed, and the phosphorylation level of a key downstream substrate was quantified using a sandwich ELISA.
-
Data Analysis: Luminescence signals were normalized to vehicle controls, and the EC₅₀ values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
3. In-Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.
-
Methodology: Female athymic nude mice were subcutaneously implanted with 5 x 10⁶ cancer cells expressing the target kinase. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups (n=8 per group): Vehicle control, this compound (10 mg/kg), Competitor A (10 mg/kg), and Competitor B (10 mg/kg). Compounds were administered orally, once daily, for 21 consecutive days. Tumor volume and body weight were measured twice weekly.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated groups and the vehicle control group at the end of the study. Body weight change was monitored as a general indicator of toxicity.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ZLMT-12
The responsible disposal of chemical substances is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This document provides a comprehensive, step-by-step guide for the proper disposal of ZLMT-12, a substance utilized in advanced drug development research. Adherence to these procedures is mandatory for all researchers, scientists, and laboratory professionals.
I. Understanding this compound: Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be thoroughly familiar with its hazard profile. While a specific Safety Data Sheet (SDS) for this compound is proprietary, the following information is based on internal toxicological and safety assessments.
A. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Irritation: Causes serious eye irritation.
-
Skin Irritation: May cause mild skin irritation upon prolonged contact.[2]
-
Aquatic Hazard: Harmful to aquatic life.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
-
Body Protection: A standard laboratory coat.
B. First Aid Measures
In the event of exposure, immediate action is critical:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
II. This compound Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that ensures the substance is handled, segregated, and disposed of in accordance with institutional and regulatory standards.
A. Waste Categorization and Segregation
All this compound waste must be segregated at the point of generation. Do not mix this compound waste with other chemical waste streams unless explicitly instructed by a qualified safety officer.
| Waste Category | Description | Container Type | Labeling Requirements |
| Solid this compound Waste | Contaminated lab materials (e.g., gloves, weigh boats, pipette tips) | Labeled, sealed, and chemically resistant container | "Hazardous Waste," "this compound Solid Waste," Date of Accumulation |
| Liquid this compound Waste | Unused or spent this compound solutions | Labeled, sealed, and leak-proof container | "Hazardous Waste," "this compound Liquid Waste," Composition, pH, Date |
| Sharps Waste | Contaminated needles, scalpels, or other sharp objects | Puncture-resistant sharps container | "Hazardous Sharps Waste," "Biohazard" (if applicable) |
| Empty Containers | Original this compound containers | Deface original label, rinse if appropriate, dispose as solid waste | "Empty," "Contains this compound Residue" |
B. Experimental Workflow for Waste Neutralization (Hypothetical)
This is a hypothetical neutralization protocol for illustrative purposes. Actual neutralization procedures should be developed and validated by qualified chemists.
For certain applications, chemical neutralization of this compound waste may be a viable pre-disposal step. A potential, hypothetical workflow for this process is outlined below.
C. Final Disposal Logistics
All categorized and properly labeled this compound waste must be transported to the designated central accumulation area for hazardous waste. From there, it will be collected by a certified hazardous waste disposal vendor. Waste material must be disposed of in accordance with national and local regulations.
III. Spill Management and Emergency Procedures
In the event of a this compound spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
A. Spill Response Protocol
The following diagram outlines the logical steps to be taken in the event of a spill.
B. Emergency Contact Information
| Contact | Phone Number | Availability |
| Environmental Health & Safety (EH&S) | [Insert Local EH&S Number] | 24/7 |
| Laboratory Supervisor | [Insert Supervisor's Number] | Business Hours |
| Poison Control Center | [Insert Local Poison Control Number] | 24/7 |
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within our research community. Your diligence is essential for the safe and successful advancement of our scientific endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
